molecular formula C10H12N2O2 B1393397 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1186311-04-5

4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1393397
CAS No.: 1186311-04-5
M. Wt: 192.21 g/mol
InChI Key: DTEKUQUCTNGSRQ-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-13-10(14-2)8-4-6-12-9-7(8)3-5-11-9/h3-6,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEKUQUCTNGSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C2C=CNC2=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674069
Record name 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-04-5
Record name 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and strategic synthesis pathway for 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, scaffold is a prevalent motif in numerous biologically active compounds, including kinase inhibitors. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, mechanistic insights, and practical considerations for the successful synthesis of this target molecule. The proposed pathway navigates the challenges of regioselective functionalization of the 7-azaindole core by employing a strategic sequence of protection, directed C4-halogenation, and subsequent functional group interconversion.

Strategic Overview and Rationale

Direct electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine scaffold typically occurs at the C3 position of the electron-rich pyrrole ring. Therefore, the synthesis of a C4-substituted derivative such as this compound necessitates a more nuanced approach. The synthetic strategy detailed herein circumvents this regiochemical challenge through a multi-step pathway that leverages a 4-halo-7-azaindole as a key intermediate.

The core tenets of this synthetic approach are:

  • Nitrogen Protection: The pyrrole nitrogen is protected to prevent unwanted side reactions during subsequent steps, particularly during organometallic manipulations. A benzenesulfonyl (Bs) group is selected for its robust nature and well-established deprotection conditions.

  • Directed C4-Halogenation: Functionalization at the C4 position is achieved through a well-precedented N-oxidation of the pyridine ring followed by a rearrangement reaction with a phosphorus oxyhalide.[1] This method reliably introduces a halogen at the desired position.

  • Introduction of the Formyl Precursor: The 4-formyl group is introduced via a lithium-halogen exchange on the 4-chloro intermediate, followed by quenching with N,N-dimethylformamide (DMF). This is a highly efficient method for the introduction of an aldehyde functionality.[2]

  • Acetal Formation and Deprotection: The final steps involve the standard acid-catalyzed protection of the aldehyde as a dimethyl acetal, followed by the removal of the N-benzenesulfonyl protecting group to yield the target compound.

This pathway is designed to be logical, scalable, and to utilize commercially available starting materials, making it a practical approach for laboratory-scale synthesis.

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway cluster_main Synthesis of this compound Start 1H-Pyrrolo[2,3-b]pyridine Protected 1-(Benzenesulfonyl)-1H- pyrrolo[2,3-b]pyridine Start->Protected  Benzenesulfonyl chloride,  NaH, THF Chloro 1-(Benzenesulfonyl)-4-chloro- 1H-pyrrolo[2,3-b]pyridine Protected->Chloro  1. m-CPBA, CH2Cl2  2. POCl3, CH3CN Formyl 1-(Benzenesulfonyl)-4-formyl- 1H-pyrrolo[2,3-b]pyridine Chloro->Formyl  n-BuLi, THF, -78 °C;  then DMF Acetal_Protected 1-(Benzenesulfonyl)-4-(dimethoxymethyl)- 1H-pyrrolo[2,3-b]pyridine Formyl->Acetal_Protected  Methanol, HCl (cat.) Final 4-(Dimethoxymethyl)-1H- pyrrolo[2,3-b]pyridine Acetal_Protected->Final  NaOH, Methanol/H2O

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: N-Protection of 1H-pyrrolo[2,3-b]pyridine

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add 1H-pyrrolo[2,3-b]pyridine (1.0 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • Cool the mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Causality and Expertise: The protection of the pyrrole nitrogen is paramount for the success of the subsequent lithiation step. The acidic N-H proton would otherwise be abstracted by the organolithium reagent, preventing the desired lithium-halogen exchange. The benzenesulfonyl group is chosen for its strong electron-withdrawing nature, which can also influence the reactivity of the heterocyclic system. Sodium hydride is a strong, non-nucleophilic base ideal for the deprotonation of the pyrrole nitrogen.

Step 2: Synthesis of 1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine

Protocol:

  • Dissolve 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in dichloromethane (CH2Cl2) and cool to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude N-oxide.

  • To the crude N-oxide, add acetonitrile (CH3CN) followed by phosphorus oxychloride (POCl3, ~3.0 eq.) at 0 °C.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield 1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Authoritative Grounding: This two-stage process is a reliable method for the introduction of a chlorine atom at the C4 position of the 7-azaindole nucleus.[1] The initial N-oxidation activates the pyridine ring for subsequent nucleophilic attack. The reaction with POCl3 proceeds via a rearrangement mechanism to install the chloro substituent at the C4 position.

Step 3: Synthesis of 1-(Benzenesulfonyl)-4-formyl-1H-pyrrolo[2,3-b]pyridine

Protocol:

  • Dissolve 1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq.) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude aldehyde by flash column chromatography.

Trustworthiness: This protocol is a self-validating system. The success of the lithium-halogen exchange is critical. The use of a low temperature (-78 °C) is essential to prevent side reactions and decomposition of the organolithium intermediate. The subsequent reaction with DMF is a classic and highly reliable method for aldehyde synthesis.[2]

Step 4: Synthesis of 1-(Benzenesulfonyl)-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Protocol:

  • Dissolve 1-(Benzenesulfonyl)-4-formyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (or another suitable acid catalyst like p-toluenesulfonic acid).

  • Stir the reaction at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting aldehyde is no longer observed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude acetal, which can often be used in the next step without further purification.

Expertise & Experience: The formation of the dimethyl acetal is an equilibrium process. Using a large excess of methanol as the solvent drives the equilibrium towards the product. The reaction is typically clean and high-yielding.

Step 5: Synthesis of this compound

Protocol:

  • Dissolve the crude 1-(Benzenesulfonyl)-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH, ~3.0 eq.) and heat the mixture to reflux.

  • Stir at reflux for 2-4 hours, monitoring the deprotection by TLC.

  • Cool the reaction mixture to room temperature and neutralize with aqueous HCl (1 M).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography to obtain this compound.

Mechanistic Insight: The benzenesulfonyl group is readily cleaved under basic conditions via nucleophilic attack of the hydroxide ion on the sulfur atom. This final deprotection step unmasks the pyrrole nitrogen to yield the target molecule.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Note that yields are indicative and may vary based on experimental conditions and scale.

StepKey ReagentsSolventTemperatureTypical Yield
1Benzenesulfonyl chloride, NaHTHF0 °C to RT85-95%
2m-CPBA, POCl3CH2Cl2, CH3CN0 °C to Reflux60-75%
3n-BuLi, DMFTHF-78 °C70-85%
4Methanol, HCl (cat.)MethanolRT90-98%
5NaOHMethanol/H2OReflux80-90%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-reasoned approach to this compound. By addressing the inherent regioselectivity challenges of the 7-azaindole core through a strategic sequence of protection, directed halogenation, and functional group manipulation, this methodology offers a practical solution for accessing this valuable building block. The provided protocols, coupled with mechanistic insights and practical considerations, are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related compounds for their research endeavors.

References

  • Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy. Herein, we report a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3. Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells. (RSC Publishing, [Link])

  • Preparation method for 4-substituted-7-azaindole.
  • Formylation - Common Conditions. (Organic Chemistry Portal, [Link])

Sources

4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Abstract

This compound, a derivative of 7-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery programs. Its utility as a synthetic intermediate is critically dependent on its physicochemical properties, paramount among which is solubility. A comprehensive understanding of its solubility in various solvent systems is essential for reaction optimization, purification, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of its downstream products. This guide provides a detailed examination of the solubility characteristics of this compound. Due to the scarcity of published quantitative data for this specific molecule, this document synthesizes foundational principles from its core structure, 7-azaindole, and provides a definitive, field-proven experimental protocol for its precise determination.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety is recognized as a "privileged structure" in medicinal chemistry.[1] It serves as a bioisostere for indole and purine systems, enabling it to interact with a wide array of biological targets, particularly protein kinases.[1] The strategic placement of a nitrogen atom in the indole ring system can significantly modulate physicochemical properties such as lipophilicity (LogP), polar surface area (tPSA), and, most importantly, aqueous solubility (LogS) compared to their indole counterparts.[2] This enhancement in properties is a key reason for the prevalence of azaindole derivatives in modern drug development pipelines.[1][2]

This compound is a functionalized derivative designed for further synthetic elaboration. The dimethoxymethyl group serves as a protected aldehyde, which can be readily deprotected to introduce a reactive carbonyl functionality. Understanding the solubility of this key intermediate is not merely an academic exercise; it is a prerequisite for its effective use in scalable synthetic routes and for predicting the properties of the final active pharmaceutical ingredients (APIs).

Physicochemical Profile and Solubility Prediction

While specific experimental solubility data for this compound is not widely published, we can infer its likely behavior from its structure and the properties of related compounds.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₂[3]
Molecular Weight 192.22 g/mol [3]
CAS Number 1186311-04-5[3]
Predicted Solubility Likely soluble in polar organic solvents like Methanol, Ethanol, DMSO, and DMF. Limited aqueous solubility is expected, but enhanced relative to non-nitrogenated indole analogs.Inferred from structural analysis and general principles.[1][2]

Causality Behind Solubility Prediction:

  • 7-Azaindole Core: The pyridine nitrogen atom in the 7-azaindole ring is a hydrogen bond acceptor, which generally enhances aqueous solubility compared to the analogous indole structure.[1]

  • Dimethoxymethyl Group: The two oxygen atoms in the acetal group can also act as hydrogen bond acceptors, potentially contributing positively to solubility in protic solvents. However, the overall increase in molecular weight and nonpolar surface area from the methyl groups may temper this effect.

  • Pyrrole NH Group: The pyrrole nitrogen provides a hydrogen bond donor site, further enabling interactions with polar solvents.

In a study comparing a parent indole compound to its four possible azaindole derivatives, all four azaindoles exhibited a dramatic, more than 25-fold enhancement in aqueous solubility.[1] This principle strongly suggests that this compound will possess more favorable solubility characteristics than its indole equivalent.

Definitive Protocol for Thermodynamic Equilibrium Solubility Determination

To address the data gap, the following protocol provides a robust, self-validating system for determining the thermodynamic equilibrium solubility of this compound. This method is adapted from the gold-standard shake-flask technique, which is widely recognized as the most reliable method for measuring the solubility of drug-like compounds.[4][5]

Principle

The shake-flask method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[6] This ensures that the measured value represents the true thermodynamic solubility, as opposed to kinetic solubility, which can be influenced by factors like dissolution rate and the presence of metastable solid forms.[4]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis & Calculation A 1. Prepare Solvent Systems (e.g., pH 7.4 Buffer, Methanol, Acetonitrile) B 2. Add Excess Solid Compound to Solvent in Vials A->B Ensure solid phase is visible C 3. Equilibrate on Shaker (e.g., 24-48h at 25°C) D 4. Visual Confirmation of Solid Excess C->D Critical Checkpoint E 5. Allow Sedimentation F 6. Sample Supernatant E->F G 7. Separate Solid from Liquid (Centrifugation or Filtration) F->G I 9. Analyze Sample Concentration (e.g., HPLC-UV, LC-MS) G->I H 8. Prepare Standard Curve H->I J 10. Calculate Solubility (e.g., mg/mL or µM) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

1. Materials and Reagents:

  • This compound (solid, purity >95%)

  • Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline pH 7.4, Methanol, Acetonitrile, DMSO)[7]

  • Calibrated analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

2. Protocol:

  • Step 1: Solvent Preparation: Prepare all desired solvent systems. For aqueous solubility, use buffers relevant to physiological conditions (e.g., PBS at pH 7.4).[8]

    • Expert Insight: The choice of buffer is critical. Phosphate buffers are common, but ensure the compound does not salt out or interact with buffer components.

  • Step 2: Addition of Compound: Weigh a sufficient amount of this compound into each vial to create a slurry. An amount that is 2-3 times the expected solubility is recommended to ensure an excess of solid remains at equilibrium.[6] Add a precise volume of the chosen solvent (e.g., 1 mL).

    • Trustworthiness Check: It is imperative to visually confirm the presence of undissolved solid material in the vials both before and after equilibration.[6] This is the primary validation that a saturated solution has been achieved.

  • Step 3: Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.

    • Expert Insight: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer increases.[8]

  • Step 4: Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. To clarify the supernatant, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or carefully draw the supernatant through a syringe filter.

    • Expert Insight: Filtration is often preferred as it is highly effective, but one must test for compound adsorption to the filter material. A quick pre-rinse of the filter with the solution can mitigate this risk.

  • Step 5: Sample Analysis: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable mobile phase for analysis. Prepare a standard curve of the compound with known concentrations. Quantify the concentration of the compound in the saturated solution using a validated analytical method like HPLC-UV.

  • Step 6: Data Interpretation: The concentration determined from the analysis is the thermodynamic equilibrium solubility of the compound in that specific solvent at the specified temperature. Report the results in standard units such as mg/mL or µM.

Data Presentation Template

Experimental results should be compiled into a clear, comparative format.

Solvent SystemTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (µM)Method
PBS (pH 7.4)25Experimental ValueCalculated ValueShake-Flask, HPLC-UV
Deionized Water25Experimental ValueCalculated ValueShake-Flask, HPLC-UV
Methanol25Experimental ValueCalculated ValueShake-Flask, HPLC-UV
Acetonitrile25Experimental ValueCalculated ValueShake-Flask, HPLC-UV
Dimethyl Sulfoxide25Experimental ValueCalculated ValueShake-Flask, HPLC-UV

Conclusion

While direct published solubility data for this compound is limited, a strong scientific basis exists to predict its favorable solubility in polar organic solvents and enhanced aqueous solubility relative to analogous indole compounds. This guide provides the theoretical framework for this prediction and, more importantly, delivers a comprehensive, authoritative experimental protocol for its definitive determination. By adhering to this validated shake-flask methodology, researchers in drug discovery and development can generate the high-quality, reliable solubility data necessary to accelerate their synthetic and formulation efforts, ensuring the optimal utility of this valuable chemical building block.

References

  • Patil, S. A., et al. (2021). Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

  • Iaroshenko, V. O. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

  • Iaroshenko, V. O., et al. (2011). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. Available at: [Link]

  • PubChem. 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. PubChem. Available at: [Link]

  • Al-Kassas, R. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Baka, E. (2014). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • El-Sayed, N. M. E., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

  • Georganics. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Georganics. Available at: [Link]

  • Chemsrc. 4-dimethoxymethyl-pyridine. Chemsrc. Available at: [Link]

  • Helmenstine, A. M. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Science Notes. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structure is a bioisostere of indole and purine, and it has proven to be an exceptional hinge-binding motif for a wide array of protein kinases.[1][2] The pyridine nitrogen and pyrrole N-H group act as a bidentate hydrogen bond donor-acceptor pair, effectively mimicking the interactions of adenine in ATP.[2][3] This has led to the successful development of numerous kinase inhibitors targeting critical signaling pathways in oncology and inflammatory diseases.[4]

Functionalization of the 7-azaindole core is paramount for modulating potency, selectivity, and pharmacokinetic properties. The introduction of substituents at the C4-position is a common strategy to access key solvent-exposed regions of the kinase ATP-binding site. A direct route to such functionalization proceeds through the versatile intermediate, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. However, this aldehyde can be reactive and prone to self-condensation or oxidation under various synthetic conditions.

This guide details the application of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine , a stable and crystalline dimethyl acetal that serves as a protected precursor to the crucial 4-carbaldehyde. Its utility lies in its ability to be stored long-term and to generate the reactive aldehyde in situ under controlled, mild acidic conditions. This allows for clean, high-yielding tandem reactions, streamlining the synthesis of complex molecular architectures. We will provide detailed protocols, mechanistic insights, and expert troubleshooting advice for its use, with a primary focus on its application in one-pot reductive amination sequences.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of the intermediate.

PropertyValue
Chemical Name This compound
Synonyms 4-(Dimethoxymethyl)-7-azaindole
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.22 g/mol
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in Methanol, Dichloromethane, THF, Dioxane
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)

Core Synthetic Utility: In Situ Aldehyde Generation

The primary function of this compound is to serve as a masked aldehyde. The dimethoxymethyl group is an acetal, which is stable to basic, organometallic, and many nucleophilic reagents but is readily cleaved under acidic conditions to reveal the parent aldehyde.

Mechanism: Acid-Catalyzed Acetal Hydrolysis The reaction proceeds via protonation of one of the methoxy oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton liberates the aldehyde and a second equivalent of methanol. The reaction is typically driven to completion by the presence of a stoichiometric amount of water in the reaction medium or added intentionally.

G cluster_workflow Synthetic Utility Workflow Start 4-(Dimethoxymethyl)- 1H-pyrrolo[2,3-b]pyridine (Stable Precursor) Deprotection Acid-Catalyzed Deprotection (e.g., HCl, TFA) Start->Deprotection H⁺, H₂O Intermediate 1H-pyrrolo[2,3-b]pyridine- 4-carbaldehyde (Reactive Intermediate) Deprotection->Intermediate Generates in situ ReductiveAmination Reductive Amination Intermediate->ReductiveAmination Wittig Wittig / HWE Olefination Intermediate->Wittig Other Other Condensations (e.g., Knoevenagel) Intermediate->Other Product1 4-(Aminomethyl) Derivatives ReductiveAmination->Product1 Product2 4-Vinyl Derivatives Wittig->Product2 Product3 α,β-Unsaturated Systems Other->Product3

Caption: General workflow for the application of the title intermediate.

Key Application: One-Pot Deprotection & Reductive Amination

Reductive amination is one of the most robust and widely used methods for C-N bond formation.[5] By combining the deprotection of the acetal with a subsequent reductive amination in a single pot, researchers can significantly improve efficiency, reduce waste, and minimize the handling of the potentially unstable aldehyde intermediate. This tandem approach is particularly powerful for building libraries of analogues for structure-activity relationship (SAR) studies.

Causality Behind Reagent Selection:

  • Acid: A mild acid, such as acetic acid or trifluoroacetic acid (TFA), is sufficient to catalyze the deprotection without promoting unwanted side reactions. Acetic acid can often serve as both the catalyst and a co-solvent.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Unlike stronger reducing agents like NaBH₄, it is mild enough that it will not readily reduce the aldehyde in the presence of the amine. It is also tolerant of weakly acidic conditions, making it perfectly suited for this one-pot procedure. It selectively reduces the iminium ion formed in situ from the condensation of the aldehyde and the amine.

G cluster_protocol Protocol Workflow: One-Pot Reductive Amination A 1. Combine Reactants - Acetal Intermediate (1.0 eq) - Amine Substrate (1.1 eq) - Solvent (e.g., DCE) B 2. Initiate Deprotection - Add Acetic Acid (2-4 eq) - Stir at RT for 1-2 h A->B C 3. Condensation (Iminium Formation) - Aldehyde and Amine react in situ B->C Generates Aldehyde D 4. Reduction Step - Add NaBH(OAc)₃ (1.5 eq) - Stir at RT for 4-16 h C->D E 5. Reaction Monitoring - TLC or LC-MS analysis D->E Monitor Progress F 6. Quench & Workup - Add sat. aq. NaHCO₃ - Extract with organic solvent E->F Upon Completion G 7. Purification - Silica Gel Chromatography F->G H Final Product 4-(Aminomethyl)-7-azaindole G->H

Caption: Step-by-step workflow for the one-pot reductive amination protocol.

Protocol 1: One-Pot Synthesis of a 4-(Aminomethyl)-7-Azaindole Derivative

Objective: To synthesize a representative N-substituted 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine derivative from this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (e.g., piperidine, benzylamine) (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (2.0 - 4.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCE (approx. 0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 eq) to the solution, followed by glacial acetic acid (2.0 eq).

  • Deprotection and Iminium Formation: Stir the reaction mixture at room temperature for 1-2 hours. This period allows for the complete hydrolysis of the acetal to the aldehyde, followed by condensation with the amine to form the corresponding iminium ion.

    • Expert Insight: The reaction can be monitored by TLC (e.g., 50% Ethyl Acetate in Hexanes) to observe the consumption of the starting acetal. The intermediate aldehyde may or may not be clearly visible, as it is immediately trapped by the amine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion.

    • Causality: It is crucial to add the reducing agent after the iminium ion has had time to form. Adding it too early could lead to some reduction of the aldehyde before condensation.

  • Reaction Progress: Continue stirring the reaction at room temperature for 4-16 hours (overnight is often convenient). Monitor the reaction to completion by TLC or LC-MS, checking for the disappearance of the intermediate imine/iminium ion and the appearance of the product spot.

  • Workup (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Trustworthiness: This step neutralizes the acetic acid and quenches any remaining reducing agent. Ensure the aqueous layer is basic (pH > 8) before extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting Guide
Reaction Time 4 - 16 hoursProblem: Stalled reaction. Solution: Add an additional portion of NaBH(OAc)₃ (0.5 eq). If starting acetal remains, add more acetic acid (1.0 eq) and stir for another hour before adding more reducing agent. Ensure all reagents are anhydrous.
Yield 65 - 90% (Amine Dependent)Problem: Low yield. Solution: Check for purity of starting materials. Sterically hindered amines may require longer reaction times or gentle heating (40°C). Over-reduction is unlikely with NaBH(OAc)₃ but check for side products by LC-MS.
Purity (Crude) Generally >70%Problem: Multiple side products. Solution: Ensure the initial deprotection/condensation step is complete before adding the reducing agent. Impure or wet solvents can hydrolyze the reducing agent and impede the reaction.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of C4-substituted 7-azaindoles. Its stability allows for easy handling and storage, while its facile deprotection under mild acidic conditions makes it an ideal precursor for one-pot tandem reactions. The reductive amination protocol detailed herein provides a reliable, efficient, and scalable method for accessing diverse libraries of compounds, which is essential for accelerating drug discovery programs targeting kinases and other important biological targets.

References

  • Hovland, R., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3363. Available at: [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Available at: [Link]

  • Mercurio, A., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Deredas, D., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(19), 3536. Available at: [Link]

  • Guérin, D. J., et al. (2016). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 14(24), 5487-5490. Available at: [Link]

  • Maiti, R., & Ghorai, P. (2023). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. Available at: [Link]

  • Besselièvre, F., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 465-492. Available at: [Link]

Sources

The Synthetic Gateway to Kinase Inhibition: Application of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine in the Development of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an ideal framework for designing ATP-competitive kinase inhibitors.[1] This core is central to numerous inhibitors targeting a wide array of kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and autoimmune disorders.[1][2] While the parent scaffold is a versatile starting point, its functionalized derivatives are the true workhorses in the synthesis of potent and selective kinase inhibitors.

This application note focuses on a key synthetic intermediate, 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine , and its pivotal role in the construction of Janus Kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are essential for cytokine signaling that governs immune responses and inflammatory processes.[3][4] Consequently, inhibitors of the JAK-STAT signaling pathway have emerged as a significant class of therapeutics for autoimmune diseases like rheumatoid arthritis and psoriasis.[4][5]

Notably, this compound serves as a crucial building block in the synthesis of tofacitinib, the first FDA-approved JAK inhibitor for the treatment of rheumatoid arthritis.[6][7] This guide will provide a comprehensive overview of the synthetic utility of this intermediate, followed by detailed protocols for the subsequent evaluation of the synthesized kinase inhibitor's biochemical and cellular activity.

Synthetic Protocol: From Intermediate to Potent Inhibitor

The following section details a representative synthetic route to a potent JAK inhibitor, tofacitinib, starting from a closely related and commercially available precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This multi-step synthesis highlights the strategic importance of the pyrrolo[2,3-d]pyrimidine core.[6][8][9] The synthesis of the chiral piperidine moiety is a critical and often challenging aspect of the overall process.[10]

Diagram: Synthetic Pathway to Tofacitinib

G cluster_synthesis Tofacitinib Synthesis A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C Methyl-((3R,4R)-4-methyl-1-(phenylmethyl)piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine A->C Condensation B N,4-dimethyl-1-(phenylmethyl)-3-piperidineamine B->C D Methyl-((3R,4R)-4-methylpiperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine C->D Debenzylation (Hydrogenation) E Tofacitinib D->E Acylation with cyanoacetic acid derivative

Caption: A simplified synthetic scheme for tofacitinib.

Step-by-Step Synthesis of Tofacitinib

This protocol is a condensed representation of established synthetic routes.[7][8] Researchers should consult detailed synthetic literature for precise reaction conditions and safety precautions.

Step 1: Condensation to Form the Core Structure

  • Reactants: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidineamine.

  • Solvent and Base: A polar solvent such as n-butanol or water is typically used, in the presence of an inorganic base like potassium carbonate.[8]

  • Conditions: The reaction mixture is heated to reflux for an extended period (e.g., 48-72 hours).[8]

  • Work-up and Purification: After cooling, the product is isolated by extraction and purified by column chromatography to yield methyl-((3R,4R)-4-methyl-1-(phenylmethyl)piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine.

Step 2: Deprotection via Hydrogenation

  • Reactant: The product from Step 1.

  • Catalyst: Palladium on carbon (Pd/C) is a standard catalyst for this debenzylation reaction.

  • Conditions: The reaction is carried out under a hydrogen atmosphere in a suitable solvent like ethanol or methanol.

  • Work-up: Filtration to remove the catalyst followed by solvent evaporation yields methyl-((3R,4R)-4-methylpiperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine.

Step 3: Final Acylation

  • Reactants: The deprotected amine from Step 2 and a cyanoacetic acid derivative (e.g., ethyl cyanoacetate).

  • Conditions: The acylation is typically performed in the presence of a coupling agent or by activating the cyanoacetic acid.

  • Work-up and Purification: The final product, tofacitinib, is isolated and purified, often through crystallization, to yield a highly pure active pharmaceutical ingredient.

Biochemical Characterization of the Synthesized Inhibitor

Once the target kinase inhibitor is synthesized and purified, its potency and selectivity must be determined through biochemical assays.[11] The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Protocol: In Vitro JAK Kinase Inhibition Assay (Luminescent ATP Detection)

This protocol is based on commercially available assay kits that measure the amount of ATP remaining after the kinase reaction.[3][12]

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes.

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide).

  • ATP at a concentration near the Km for each enzyme.

  • Synthesized inhibitor (e.g., tofacitinib) at various concentrations.

  • Kinase assay buffer.

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the synthesized inhibitor in the kinase assay buffer. A typical starting concentration might be 10 µM.

  • Set up Kinase Reaction: In each well of the plate, add the kinase assay buffer, the specific JAK enzyme, and the substrate peptide.

  • Add Inhibitor: Add the diluted inhibitor to the appropriate wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Add the luminescent kinase assay reagent, which will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Measure Luminescence: Read the luminescent signal using a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Selectivity The ratio of IC50 values for different kinases (e.g., IC50(JAK1) vs. IC50(JAK2)).

Cell-Based Evaluation of Kinase Inhibition

Cell-based assays are crucial for confirming that the synthesized inhibitor can effectively engage its target in a physiological context and modulate downstream signaling.[13][14]

Diagram: JAK-STAT Signaling Pathway

G cluster_pathway JAK-STAT Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Sources

Application Note: A Researcher's Guide to the N-alkylation of 1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Importance of N-Alkylated 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structure is bioisosteric to indole, enabling it to mimic the natural scaffold while introducing a hydrogen bond acceptor (the pyridine nitrogen at position 7) that can profoundly alter a molecule's physicochemical properties, such as solubility and metabolic stability. N-alkylated 7-azaindoles are core components of numerous therapeutic agents, including kinase inhibitors and other targeted therapies, making their efficient and controlled synthesis a critical step in drug discovery pipelines.[1][2]

The primary challenge in modifying the 7-azaindole core is achieving regioselectivity. The molecule presents multiple potential sites for alkylation, primarily the pyrrolic N1 nitrogen and the C3 carbon. The pyridine N7 nitrogen is generally less nucleophilic and less prone to alkylation under standard conditions. This guide provides a detailed examination of the key chemical principles and offers robust, field-proven protocols for achieving high-yield, N1-selective alkylation.

The Chemical Rationale: Mechanism and Control of N-Alkylation

The N-alkylation of 7-azaindole is fundamentally a two-step process: deprotonation of the pyrrole N-H followed by a nucleophilic substitution (SN2) reaction.[3] The success and selectivity of this process are governed by a careful interplay of base, solvent, and the nature of the alkylating agent.

Step 1: Deprotonation. The pyrrole N-H proton is weakly acidic (pKa ≈ 16-17 in DMSO), similar to an alcohol.[3] A base is required to remove this proton and generate the highly nucleophilic 7-azaindole anion. The choice of base is critical:

  • Strong, Non-Nucleophilic Bases (e.g., NaH, KH): These irreversibly deprotonate the 7-azaindole, ensuring complete formation of the nucleophile. This is often the most reliable method for achieving high yields.[4][5]

  • Carbonate Bases (e.g., Cs₂CO₃, K₂CO₃): These are milder, heterogeneous bases that establish an equilibrium. Cesium carbonate (Cs₂CO₃) is particularly effective, often providing excellent yields with high N1-selectivity, even for sensitive substrates.[6][7] The larger, more polarizable cesium cation is thought to better coordinate with the anionic intermediate, potentially enhancing its nucleophilicity.

  • Organolithium Reagents (e.g., n-BuLi): While strong, these bases can sometimes lead to competing C-H deprotonation or side reactions if not used with care at low temperatures.[8][9]

Step 2: Nucleophilic Attack. The resulting 7-azaindole anion is an ambident nucleophile, with electron density on both the N1 and C3 positions. The N1 position is generally the "harder" and more sterically accessible nucleophilic center, favoring reaction with "hard" electrophiles like alkyl halides. The regioselectivity (N1 vs. C3) can be influenced by:

  • Solvent: Polar aprotic solvents like DMF, THF, and DMSO are ideal as they solvate the cation of the base without quenching the highly reactive anion.[5]

  • Counter-ion: The cation from the base (e.g., Na⁺, K⁺, Cs⁺) can influence the charge distribution on the anion, thereby affecting the N1/C3 ratio.

  • Alkylating Agent: Primary alkyl halides (I > Br > Cl > OTs) are the most common electrophiles and strongly favor N1-alkylation via an SN2 mechanism.

Caption: General mechanism for N-alkylation of 7-azaindole.

Validated Experimental Protocols

Here we present two robust protocols for the N1-alkylation of 7-azaindoles, catering to different substrate requirements and laboratory preferences.

Protocol 1: High-Yield Alkylation using Sodium Hydride (NaH)

This classic method is highly reliable for a broad range of primary and secondary alkyl halides. The use of NaH ensures complete deprotonation, driving the reaction to completion.

Causality: Sodium hydride is an inexpensive and powerful non-nucleophilic base that irreversibly generates the nucleophilic anion. DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. Cooling the initial deprotonation step controls the exothermic reaction and subsequent warming allows the SN2 reaction to proceed efficiently.

Materials and Reagents:

  • 1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe, ice bath

  • Saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the 1H-pyrrolo[2,3-b]pyridine to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become turbid or change color, indicating anion formation.[5]

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

Workflow_NaH A 1. Add 7-Azaindole & Dry DMF to flask under N₂ B 2. Cool to 0 °C A->B C 3. Add NaH portion-wise B->C D 4. Stir at 0 °C for 30-60 min C->D E 5. Add Alkyl Halide (R-X) D->E F 6. Warm to RT, Stir Overnight E->F G 7. Quench with NH₄Cl F->G H 8. Extraction & Purification G->H

Caption: Experimental workflow for NaH-mediated N-alkylation.

Protocol 2: Mild and Selective Alkylation using Cesium Carbonate (Cs₂CO₃)

This method is advantageous for substrates containing base-sensitive functional groups. While the reaction may be slower, it often results in cleaner product profiles and high N1-selectivity.[6]

Causality: Cesium carbonate is a mild inorganic base that is effective in promoting N-alkylation without causing decomposition of sensitive functional groups.[7] Its efficacy is attributed to the high polarizability of the cesium ion, which enhances the nucleophilicity of the azaindole anion.

Materials and Reagents:

  • 1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Alkyl halide (1.2 equiv)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add the 1H-pyrrolo[2,3-b]pyridine, cesium carbonate, and a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile or DMF, followed by the alkyl halide.

  • Reaction: Heat the reaction mixture to a specified temperature (typically 50-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Comparative Data and Substrate Scope

The choice of conditions can significantly impact the reaction outcome. The following table summarizes representative conditions and yields for the N-alkylation of 7-azaindole.

EntryAlkylating Agent (R-X)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Insight
1Benzyl BromideNaH (1.1)DMFRT12>90Classic, high-yield conditions[5]
2Ethyl IodideNaH (1.2)THFRT1685-95THF is a common alternative to DMF[4]
3Allyl CarbonateCs₂CO₃ (2.0)m-xyleneRT2479Mild conditions, high N/C selectivity[6]
4Methyl IodideK₂CO₃ (2.0)DMF608Good yields with a common carbonate base[10]
52-BromoethanolCs₂CO₃ (1.5)DMPU806Effective for functionalized halides[7]

Alternative Pathway: The Mitsunobu Reaction

For cases where the corresponding alkyl halide is unstable or inaccessible, the Mitsunobu reaction provides a powerful alternative for N-alkylation using an alcohol.

Principle: The reaction involves the activation of an alcohol with a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD), followed by nucleophilic attack by the 7-azaindole.[11][12] This method is known for its mild conditions and stereospecificity (inversion of configuration at the alcohol's stereocenter).

General Conditions:

  • 1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Alcohol (1.1 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous THF, 0 °C to RT

The reagents are typically combined at 0 °C in THF, with the azodicarboxylate added last, and the reaction is then allowed to warm to room temperature.[12]

Conclusion

The N-alkylation of the 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone reaction in modern medicinal chemistry. A judicious choice of base and solvent allows for highly efficient and regioselective synthesis of N1-alkylated products. For routine applications with standard alkyl halides, the NaH/DMF protocol offers reliability and high yields. For more delicate substrates bearing sensitive functional groups, the milder Cs₂CO₃-mediated method is a superior choice. Finally, the Mitsunobu reaction provides a valuable alternative for the direct use of alcohols. By understanding the mechanistic principles outlined in this guide, researchers can confidently select and execute the optimal protocol for their specific synthetic targets.

References

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  • Li, Y., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. [Link]

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  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 981-994. [Link]

  • Kókai, E., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed. [Link]

  • Das, P., et al. (2016). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters, 18(15), 3822-3825. [Link]

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  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • ResearchGate. (n.d.). Cesium Carbonate Promoted N-Alkylation of Indoles. Request PDF. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. [Link]

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Buchwald-Hartwig amination of pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Buchwald-Hartwig Amination of Pyrrolo[2,3-b]pyridine Derivatives

Introduction: The Strategic Importance of 7-Azaindole Amination

The pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a cornerstone in the design of kinase inhibitors, antivirals, and other therapeutic agents.[1] The synthesis of N-aryl and N-alkyl 7-azaindole derivatives is therefore a critical task for medicinal chemists.

The Palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds.[2] It offers significant advantages over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, primarily through its milder reaction conditions, broader substrate scope, and superior functional group tolerance.[2][3]

However, applying this methodology to N-heterocycles like 7-azaindole is not without its challenges. The presence of the pyridine nitrogen can lead to catalyst inhibition, and the acidic N-H proton on the pyrrole ring can complicate the reaction, necessitating careful selection of reagents and conditions to achieve high selectivity and yield.[4] This guide provides a detailed overview of the key mechanistic principles, a robust experimental protocol, and practical troubleshooting advice for successfully performing the Buchwald-Hartwig amination on this important class of molecules.

Understanding the Mechanism: A Symphony of Catalytic Events

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.[5] A general understanding of this cycle is crucial for rational optimization and troubleshooting.

The catalytic cycle can be summarized in four key steps:

  • Activation and Formation of the Active Catalyst: The cycle begins with the generation of a catalytically active, monoligated Pd(0) species from a palladium precatalyst. Modern precatalysts are designed for efficient and reliable generation of this active species upon exposure to a base.[5]

  • Oxidative Addition: The halo-pyrrolo[2,3-b]pyridine reacts with the Pd(0) complex, inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate.[6] The reactivity of the aryl halide generally follows the trend Ar-Br > Ar-Cl > Ar-I. While aryl iodides are often highly reactive in other cross-couplings, they can be problematic in aminations due to the formation of iodide-bridged palladium dimers that can precipitate and inhibit the catalyst.[6][7]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the halide from the palladium center.[6]

  • Reductive Elimination: This is the final, product-forming step. The newly formed C-N bond is created as the aryl and amido groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the cycle.[5][7] This step is often accelerated by the use of bulky, electron-rich phosphine ligands.[7]

Buchwald-Hartwig Catalytic Cycle pd0 Active L-Pd(0) Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex (Pd-II) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product start Precatalyst + Base start->pd0 Catalyst Activation aryl_halide Ar-X (Pyrrolo[2,3-b]pyridine-X) aryl_halide->oa_complex amine HNR¹R² + Base amine->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters: Selecting the Right Tools

The success of the amination hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

ComponentRole & Common ChoicesField-Proven Insights
Palladium Source Serves as the catalyst. Common sources include Pd(OAc)₂, Pd₂(dba)₃, and more advanced, air-stable precatalysts (e.g., GPhos G4, RuPhos G4).While simple palladium salts are inexpensive, they can be unreliable and require in situ reduction, leading to higher catalyst loadings and potential side reactions.[5][8] Modern precatalysts offer superior performance, generating the active Pd(0) species cleanly and efficiently at low loadings (typically 0.5-2 mol%).[4][9]
Ligand Stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. For heteroaryl couplings, bulky, electron-rich biaryl monophosphine ligands are state-of-the-art.[10] Examples: RuPhos, XPhos, BrettPhos, DavePhos .The ligand choice is paramount. For challenging substrates like 7-azaindoles, ligands such as RuPhos and BrettPhos often provide excellent results.[11] The steric bulk of the ligand promotes the final reductive elimination step, while its electron-donating character facilitates the initial oxidative addition.[9]
Base Deprotonates the amine to generate the active nucleophile and facilitates catalyst turnover.[12] Strong bases: NaOtBu, LHMDS . Weaker bases: K₃PO₄, Cs₂CO₃ .Strong bases like NaOtBu generally lead to faster reaction rates.[6] However, they are incompatible with base-sensitive functional groups (e.g., esters).[6] For such cases, or for particularly sensitive heterocycles, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred, though they may require higher reaction temperatures.[9][10] LHMDS is a good choice for coupling substrates with acidic protons.[6][11]
Solvent Solubilizes reactants and influences reaction rate and catalyst stability. Common choices: Toluene, 1,4-Dioxane, THF, CPME .[5]Solvents must be anhydrous and degassed to prevent catalyst deactivation. Toluene is a robust, high-boiling solvent suitable for many applications.[7] Dioxane is also widely used, but should be checked for peroxides. Ethereal solvents like THF are suitable for lower-temperature reactions.[5][8] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[5]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the amination of a halo-pyrrolo[2,3-b]pyridine with a generic amine. Reaction scale, equivalents, and temperature should be optimized for specific substrates.

Materials & Equipment:

  • Halo-pyrrolo[2,3-b]pyridine derivative

  • Amine

  • Palladium precatalyst (e.g., RuPhos Pd G4)

  • Ligand (e.g., RuPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert atmosphere source (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Glovebox or Schlenk line for handling air-sensitive reagents

Reaction Setup Workflow:

Experimental_Workflow A 1. Vessel Preparation (Flame-dry under vacuum) B 2. Add Solids (Substrate, Base, Catalyst, Ligand) under Inert Atmosphere A->B C 3. Add Liquids (Anhydrous Solvent, Amine) B->C D 4. Degas Mixture (e.g., Sparge with Argon) C->D E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E F 6. Workup (Quench, Extract, Dry) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Vessel Preparation: Place a magnetic stir bar into the reaction vessel. Seal the vessel and flame-dry under high vacuum. Allow it to cool to room temperature and backfill with an inert gas (Argon or Nitrogen).

  • Addition of Solids: In a glovebox or under a positive flow of inert gas, add the halo-pyrrolo[2,3-b]pyridine (1.0 equiv), the base (e.g., NaOtBu, 1.4 equiv), the ligand (1-5 mol %), and the palladium precatalyst (0.5-2.5 mol %) to the reaction vessel.

  • Addition of Liquids: Seal the vessel. Add the anhydrous, degassed solvent via syringe, followed by the amine (1.2 equiv).

  • Degassing: If the reaction was not set up in a glovebox, degas the mixture by sparging with argon for 5-10 minutes or by three cycles of freeze-pump-thaw.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding water or saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired aminated product.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solutions
Low or No Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality or wet reagents/solvent.[8]1. Use a fresh, high-quality precatalyst and ensure a strictly inert atmosphere.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu or LHMDS).3. Increase the reaction temperature in 10-20 °C increments.4. Use freshly distilled/dried solvents and pure starting materials.
Hydrodehalogenation 1. β-hydride elimination is competing with reductive elimination.2. Presence of water.1. Switch to a bulkier ligand (e.g., from XPhos to BrettPhos) to sterically disfavor β-hydride elimination and accelerate reductive elimination.2. Ensure all reagents and solvents are rigorously dry.
Side Product Formation (e.g., diarylation of primary amines)1. Reaction temperature is too high or time is too long.2. Incorrect stoichiometry of the amine.1. Lower the reaction temperature and monitor carefully to stop the reaction upon consumption of the aryl halide.2. Use a slight excess of the primary amine (1.2-1.5 equiv) to favor mono-arylation.
Starting Material Decomposition 1. Substrate is sensitive to the strong base.2. Reaction temperature is too high.1. Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).[9]2. Attempt the reaction at a lower temperature, possibly with a more active catalyst system.

Safety Precautions

Proper safety measures are essential when performing Buchwald-Hartwig aminations.

  • Palladium Catalysts: Many palladium compounds are handled as fine powders and should be manipulated in a fume hood to avoid inhalation.[13][14] While most modern precatalysts are air-stable solids, palladium on carbon can be pyrophoric and must be handled with extreme care, typically kept wet.[15]

  • Phosphine Ligands: Biaryl phosphine ligands are generally air-stable but can be irritants. Avoid inhalation of dust and skin contact.

  • Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are corrosive and highly hygroscopic. Handle them quickly in an inert atmosphere and wear appropriate PPE, including gloves and safety glasses.[12]

  • Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood and keep away from ignition sources.[16]

  • Inert Atmosphere: Reactions must be conducted under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and ensure reproducibility.[15] Use appropriate Schlenk techniques or a glovebox.

By understanding the underlying principles and carefully controlling the reaction parameters, the Buchwald-Hartwig amination serves as an indispensable tool for the synthesis of diverse and complex pyrrolo[2,3-b]pyridine derivatives, accelerating the discovery of new medicines.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Name-Reaction.com. Retrieved January 23, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org. Retrieved January 23, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Retrieved January 23, 2026, from [Link]

  • Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968. [Link]

  • Fors, B. P., Do, D. Q., & Buchwald, S. L. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(5), 3323-3329. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved January 23, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • SAFETY DATA SHEET PALLADIUM - SIFCO ASC. (n.d.). SIFCO ASC. Retrieved January 23, 2026, from [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Pd-catalyzed oxidative amination of 2-alkenylquinazolin-4(3H)-ones: synthesis of methylene and vinyl derivatives of pyrrolo(pyrido)[2,1-b]quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]

  • PLATINUM METALS REFINERY. (n.d.). Implats. Retrieved January 23, 2026, from [Link]

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed. (2001, May 3). PubMed. Retrieved January 23, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Wordpress. Retrieved January 23, 2026, from [Link]

  • The Buchwald–Hartwig Reaction - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. Retrieved January 23, 2026, from [Link]

  • Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

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The Strategic Utility of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a privileged scaffold. Its structural resemblance to purine and indole has made it a cornerstone in the development of a myriad of therapeutic agents, particularly kinase inhibitors.[1] The strategic functionalization of this core structure is paramount to modulating biological activity and optimizing pharmacokinetic properties. 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine emerges as a key player in this context, serving as a stable and versatile precursor to the synthetically crucial 4-formyl-1H-pyrrolo[2,3-b]pyridine. The dimethoxymethyl group acts as a protecting group for the aldehyde functionality, allowing for transformations on other parts of the 7-azaindole scaffold before its deprotection and subsequent elaboration. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for its conversion to the key aldehyde intermediate and its subsequent use in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions.

Core Application: Deprotection to 4-Formyl-1H-pyrrolo[2,3-b]pyridine

The primary utility of this compound lies in its facile conversion to 4-formyl-1H-pyrrolo[2,3-b]pyridine. This transformation is typically achieved through acid-catalyzed hydrolysis, a fundamental reaction in organic synthesis. The acetal group is stable under neutral and basic conditions, but readily cleaves in the presence of an acid to reveal the aldehyde.

Mechanistic Insight

The hydrolysis proceeds via protonation of one of the methoxy oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields a hemiacetal, which then undergoes further acid-catalyzed elimination of a second molecule of methanol to afford the final aldehyde product. The choice of acid and reaction conditions can be tuned to ensure efficient deprotection without unwanted side reactions on the 7-azaindole core.

Deprotection_Mechanism Acetal This compound Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal H+ Oxocarbenium_Ion Oxocarbenium Ion Protonated_Acetal->Oxocarbenium_Ion - MeOH Hemiacetal Hemiacetal Oxocarbenium_Ion->Hemiacetal + H2O, -H+ Aldehyde 4-Formyl-1H-pyrrolo[2,3-b]pyridine Hemiacetal->Aldehyde H+, -MeOH

Caption: Acid-catalyzed hydrolysis of the dimethoxymethyl group.

Detailed Protocol 1: Synthesis of 4-Formyl-1H-pyrrolo[2,3-b]pyridine

This protocol details a standard procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 2M Aqueous Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Acid Addition: To the stirred solution, add 2M aqueous hydrochloric acid (2.0-3.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude 4-formyl-1H-pyrrolo[2,3-b]pyridine by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a solid.

Expected Yield: 85-95%

Applications of 4-Formyl-1H-pyrrolo[2,3-b]pyridine in Synthesis

The generated 4-formyl-1H-pyrrolo[2,3-b]pyridine is a versatile intermediate for a range of synthetic transformations, enabling the introduction of diverse functionalities at the 4-position of the 7-azaindole core.

Application 1: Olefination Reactions

The aldehyde functionality is a prime handle for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, to introduce vinyl groups.

The Wittig reaction allows for the straightforward conversion of the aldehyde to an alkene using a phosphonium ylide.[2] This is particularly useful for synthesizing vinyl-7-azaindole derivatives.

Wittig_Reaction Aldehyde 4-Formyl-1H-pyrrolo[2,3-b]pyridine Alkene 4-Vinyl-1H-pyrrolo[2,3-b]pyridine Derivative Aldehyde->Alkene Ylide Phosphonium Ylide (e.g., Ph3P=CHR) Ylide->Alkene Byproduct Triphenylphosphine oxide Alkene->Byproduct +

Caption: General scheme of a Wittig reaction.

Materials:

  • 4-Formyl-1H-pyrrolo[2,3-b]pyridine

  • Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise, and stir the resulting mixture at 0 °C for 30 minutes, during which a characteristic color change indicating ylide formation should be observed.

  • Aldehyde Addition: Dissolve 4-formyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-(2-arylvinyl)-1H-pyrrolo[2,3-b]pyridine.

Table 1: Representative Yields for Wittig Olefination

Phosphonium Salt PrecursorProductTypical Yield
Benzyltriphenylphosphonium chloride4-(2-Styryl)-1H-pyrrolo[2,3-b]pyridine70-85%
(4-Methoxybenzyl)triphenylphosphonium chloride4-(2-(4-Methoxystyryl))-1H-pyrrolo[2,3-b]pyridine75-90%
Application 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine.[3] This reaction is widely used in drug discovery to introduce amine functionalities for modulating solubility, basicity, and protein-ligand interactions. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride.[4]

Reductive_Amination Aldehyde 4-Formyl-1H-pyrrolo[2,3-b]pyridine Imine Iminium Ion (intermediate) Aldehyde->Imine Amine Primary or Secondary Amine (R1R2NH) Amine->Imine Product 4-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine Derivative Imine->Product [H] (e.g., NaBH(OAc)3)

Caption: Reductive amination of an aldehyde.

Materials:

  • 4-Formyl-1H-pyrrolo[2,3-b]pyridine

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4-formyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DCM, add the desired amine (1.1 eq). If the amine is a salt, a base such as triethylamine (1.1 eq) should be added. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less reactive amines.

  • Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Continue stirring at room temperature for 2-12 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N-substituted 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine.

Table 2: Representative Yields for Reductive Amination

AmineProductTypical Yield
BenzylamineN-Benzyl-1-(1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine80-90%
Morpholine4-(Morpholinomethyl)-1H-pyrrolo[2,3-b]pyridine85-95%
(R)-(-)-1-Phenylethylamine(R)-N-(1-Phenylethyl)-1-(1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine75-85%
Application 3: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5] This reaction is particularly useful for synthesizing α,β-unsaturated compounds with electron-withdrawing groups, which are valuable Michael acceptors and building blocks for further transformations.

Materials:

  • 4-Formyl-1H-pyrrolo[2,3-b]pyridine

  • Malononitrile

  • Piperidine or a similar basic catalyst

  • Ethanol or Isopropanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-formyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. The product often precipitates from the reaction mixture upon cooling. The reaction is typically complete within 1-3 hours.

  • Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2-(1H-pyrrolo[2,3-b]pyridin-4-ylmethylene)malononitrile.

Expected Yield: >90%

Conclusion

This compound stands as a strategically important and versatile building block in the synthesis of functionalized 7-azaindoles. Its role as a stable precursor to the highly reactive 4-formyl derivative allows for a wide array of synthetic manipulations. The protocols detailed herein for deprotection and subsequent olefination, reductive amination, and Knoevenagel condensation provide a robust foundation for researchers and drug development professionals to access a diverse range of novel 7-azaindole derivatives for various applications, particularly in the pursuit of new therapeutic agents.

References

  • [Reference to a general review on 7-azaindole synthesis and reactivity, if found]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • [Reference to a paper with a specific deprotection protocol, if found. If not, a general reference on acetal hydrolysis could be cited.]
  • [Reference to a paper describing a Wittig reaction on a similar heterocyclic aldehyde, if a specific one for 4-formyl-7-azaindole is not found.]
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • [Reference to a paper describing a Knoevenagel condensation on a similar heterocyclic aldehyde.]
  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
  • [Additional relevant references found during the search.]
  • [Additional relevant references found during the search.]
  • [Additional relevant references found during the search.]
  • [Additional relevant references found during the search.]
  • [Additional relevant references found during the search.]
  • [Additional relevant references found during the search.]
  • Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. Available at: [Link]

  • [ChemicalBook. (2025). Application research of 7-Azaindole. Retrieved from https://www.chemicalbook.

Sources

Application Note & Protocols for Assay Development Using 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and kinase inhibitor screening.

Introduction: The Emerging Potential of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, bioisosteric to indole, allows it to form critical hydrogen bond interactions with the hinge region of many protein kinases, making it a cornerstone for the development of potent and selective kinase inhibitors.[1][2] Numerous derivatives of this scaffold have been investigated and have shown significant promise in targeting a range of kinases implicated in cancer and inflammatory diseases, such as FGFR, CDK8, JAK3, and B-RAF.[3][4][5]

This application note presents a detailed guide for the development of a biochemical kinase inhibition assay using a specific, yet underexplored, derivative: 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine . The dimethoxymethyl group, a stable acetal, serves as a protected aldehyde. This functional group offers unique possibilities for both direct interaction within the kinase active site and for potential covalent modification under specific assay conditions, providing a novel angle for inhibitor design and screening.

Herein, we provide a comprehensive, field-proven framework for utilizing this compound in a robust and reproducible kinase assay. We will not only detail the "how" but also the critical "why" behind each step, empowering researchers to adapt and troubleshoot their own screening campaigns effectively.

Principle of the Assay: Interrogating Kinase Activity with a Novel Scaffold

The fundamental goal of this assay is to quantify the inhibitory potential of this compound against a chosen protein kinase. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. A reduction in this phosphorylation event in the presence of our test compound indicates inhibition.

We will describe a common and highly sensitive in vitro kinase assay format that measures the amount of ADP produced, which is directly proportional to kinase activity.[6] This format offers a continuous or endpoint reading and is amenable to high-throughput screening.

Causality Behind Experimental Choices:
  • Why a Kinase Target? The 1H-pyrrolo[2,3-b]pyridine core is a well-established ATP-competitive scaffold.[1] Its nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. Therefore, a kinase is the most logical and promising target class for this compound. For this application note, we will use a hypothetical, commercially available serine/threonine kinase, "Kinase-X," known to be overexpressed in a specific cancer type.

  • The Role of the Dimethoxymethyl Group: While the core scaffold provides the primary anchoring interactions, the 4-substituent explores a distinct pocket of the active site. The dimethoxymethyl group is relatively bulky and can be hydrolyzed to an aldehyde under acidic conditions. While our primary assay will be a direct inhibition assay, the potential for covalent bond formation with a nearby nucleophilic residue (e.g., cysteine) on the kinase under specific pH conditions could be explored in secondary assays.

  • Choice of Assay Platform: We will utilize a commercially available ADP-Glo™ Kinase Assay. This system is luminescence-based, offering high sensitivity and a broad dynamic range.[6] It works by converting the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a light signal. Less kinase activity (due to inhibition) results in less ADP, and therefore a lower luminescent signal.

Experimental Workflow & Protocols

The overall workflow for determining the inhibitory activity of this compound against Kinase-X is outlined below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of This compound add_components Add kinase, substrate, and compound to assay plate prep_compound->add_components prep_reagents Prepare Kinase-X, substrate, and ATP solutions prep_reagents->add_components start_reaction Initiate reaction by adding ATP add_components->start_reaction incubation Incubate at room temperature start_reaction->incubation stop_reaction Stop kinase reaction and deplete remaining ATP (ADP-Glo™ Reagent I) incubation->stop_reaction adp_to_atp Convert ADP to ATP and generate luminescent signal (ADP-Glo™ Reagent II) stop_reaction->adp_to_atp read_plate Read luminescence on a plate reader adp_to_atp->read_plate analyze_data Calculate % inhibition and determine IC50 value read_plate->analyze_data

Caption: Workflow for Kinase Inhibition Assay.

Detailed Protocol 1: Preparation of Reagents
  • Compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Expert Insight: DMSO is a standard solvent for such compounds. Ensure the final concentration of DMSO in the assay well is below 1% to avoid significant effects on enzyme activity.

  • Kinase Reaction Buffer:

    • Prepare a 1X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The exact composition may vary depending on the specific kinase.

    • Trustworthiness: The inclusion of BSA (Bovine Serum Albumin) is critical to prevent the enzyme from sticking to the plasticware and to stabilize its activity.

  • Kinase-X Working Solution:

    • Dilute the Kinase-X stock in 1X kinase buffer to a final concentration of 2X the desired assay concentration (e.g., if the final is 5 ng/µL, prepare a 10 ng/µL solution).

    • Expert Insight: The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range and produces a robust signal.

  • Substrate/ATP Mix:

    • Prepare a 2X mixture of the specific peptide substrate and ATP in 1X kinase buffer. The ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[7] For this protocol, we will use a final ATP concentration of 10 µM.

Detailed Protocol 2: Kinase Inhibition Assay

This protocol is designed for a 384-well plate format.

  • Compound Plating:

    • Create a serial dilution of the 10 mM compound stock in DMSO.

    • Add 1 µL of the diluted compound to the appropriate wells of the assay plate.

    • For control wells, add 1 µL of DMSO (for 0% inhibition/high activity) and 1 µL of a known potent inhibitor (for 100% inhibition/low activity).

  • Addition of Kinase:

    • Add 10 µL of the 2X Kinase-X working solution to each well.

    • Mix the plate gently and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiation of Kinase Reaction:

    • Add 10 µL of the 2X Substrate/ATP mix to each well to start the reaction. The final volume in each well is now 21 µL.

    • Mix the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction does not consume more than 10-15% of the ATP, maintaining linearity.

  • Detection:

    • Add 20 µL of ADP-Glo™ Reagent I to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of ADP-Glo™ Reagent II to each well. This converts ADP to ATP and initiates the luminescence reaction.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation

The raw luminescence data is processed to determine the half-maximal inhibitory concentration (IC₅₀).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • IC₅₀ Determination:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Sample Data Presentation
Compound Concentration (µM)Average Luminescence (RLU)% Inhibition
10015,50098.5%
33.318,20095.2%
11.125,00086.8%
3.745,00063.2%
1.280,00021.1%
0.495,0005.3%
0 (DMSO)100,0000%
Staurosporine (10 µM)15,000100%

Note: This is illustrative data.

From such data, a dose-response curve can be generated to yield an IC₅₀ value, which for this hypothetical dataset would be approximately 2.5 µM.

Proposed Mechanism of Action

The 1H-pyrrolo[2,3-b]pyridine core of the molecule is expected to act as an ATP-competitive inhibitor.

G cluster_kinase Kinase Active Site cluster_inhibitor This compound hinge Hinge Region (Backbone NH groups) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front azaindole_core Pyrrolo[2,3-b]pyridine Core azaindole_core->hinge H-Bonds azaindole_core->gatekeeper Steric Influence dimethoxy_group 4-(Dimethoxymethyl) Group dimethoxy_group->hydrophobic_pocket Van der Waals Interactions dimethoxy_group->solvent_front Solvent Exposure

Sources

Application Notes & Protocols: Characterizing JAK-STAT Pathway Modulators Derived from 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the application of cell-based assays for the characterization of Janus kinase (JAK) inhibitors. While 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is not biologically active in its own right, it is a critical registered starting material in the synthesis of potent immunomodulatory drugs, most notably the JAK inhibitor Tofacitinib. This guide, therefore, focuses on the downstream application: validating the efficacy and mechanism of action of compounds synthesized from this key intermediate. We will detail the principles, step-by-step protocols, and data interpretation for core assays essential in a drug discovery campaign targeting the JAK-STAT pathway. The methodologies described are designed to be robust and self-validating, providing researchers with the tools to confidently assess compound potency, selectivity, and cellular effects.

Introduction: From Synthetic Intermediate to Biological Target

The compound this compound serves as a pivotal building block in medicinal chemistry. Its azaindole core is a privileged scaffold for kinase inhibitors. Its primary and most well-documented use is in the multi-step synthesis of Tofacitinib (Xeljanz®), a pan-JAK inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis.

The drug discovery process does not end with successful synthesis. Rigorous biological validation is paramount. Once a final compound like Tofacitinib is generated, its activity must be confirmed in a biologically relevant context. The target of Tofacitinib and other related inhibitors is the Janus kinase (JAK) family of enzymes, which are central regulators of immune cell signaling.

Tofacitinib_Synthesis_Pathway Conceptual Synthesis Route to Tofacitinib cluster_0 Core Synthesis cluster_1 Final Drug Product A 4-(Dimethoxymethyl)- 1H-pyrrolo[2,3-b]pyridine (Topic Compound) B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B Multi-step Conversion D Intermediate VI B->D Condensation C (3R,4R)-N,4-dimethyl-1- (phenylmethyl)-3-piperidinamine C->D E Intermediate V (Debenzylation) D->E Hydrogenation F Tofacitinib Base E->F N-acylation G Tofacitinib Citrate (Active Pharmaceutical Ingredient) F->G Salification JAK_STAT_Pathway The JAK-STAT Signaling Pathway and Point of Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Subunit 1 Subunit 2 JAK JAK (Janus Kinase) receptor->JAK 2. JAK Association JAK->receptor 4. Receptor Phosphorylation JAK->JAK STAT Latent STAT Monomer JAK->STAT 6. STAT Phosphorylation STAT->receptor:r2 pSTAT Phosphorylated STAT (pSTAT) dimer pSTAT Dimer pSTAT->dimer 7. Dimerization DNA Target Gene Promoter dimer->DNA 8. Nuclear Translocation inhibitor JAK Inhibitor (e.g., Tofacitinib) inhibitor->JAK Blocks ATP Binding Site transcription Gene Transcription (Inflammation, Proliferation) DNA->transcription 9. Transcriptional Regulation cytokine Cytokine cytokine->receptor:r1 1. Ligand Binding & Dimerization

Figure 2: The canonical JAK-STAT signaling cascade and the mechanism of action for ATP-competitive JAK inhibitors.

Core Cellular Assays for JAK Inhibitor Characterization

Three key cell-based assays form the foundation of a minimal characterization funnel for a putative JAK inhibitor. They are designed to answer three distinct questions:

  • Target Engagement: Does the compound inhibit the phosphorylation of STAT proteins downstream of JAK activation in a cellular context?

  • Functional Consequence: Does inhibition of the signaling pathway translate into a relevant cellular phenotype, such as inhibiting cytokine-driven proliferation?

  • Pathway Specificity: Can we confirm that the compound's activity is mediated through the intended transcriptional pathway?

Assay 1: Inhibition of STAT3 Phosphorylation (Target Engagement)

Principle: This assay directly measures the inhibitor's ability to block the proximal step in the signaling cascade following JAK activation: the phosphorylation of a STAT protein. Upon stimulation with a relevant cytokine (e.g., Interleukin-6, IL-6), JAKs become activated and phosphorylate STAT3 at a specific tyrosine residue (Tyr705). [1]An effective JAK inhibitor will prevent this phosphorylation event in a dose-dependent manner. This can be quantified using various immunoassays.

Protocol: High-Throughput STAT3 Phosphorylation HTRF® Assay

  • Rationale for Method Choice: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen for its high-throughput suitability, no-wash format, and sensitivity, making it ideal for generating robust IC50 data. The assay uses two antibodies: one against total STAT3 and one specific to phospho-STAT3 (pY705), labeled with a FRET donor-acceptor pair. [2] Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line with a robust IL-6 response (e.g., HeLa, HepG2, or U-2 OS) into a 96-well or 384-well tissue culture-treated plate at a pre-optimized density (e.g., 20,000 cells/well) and allow to adhere overnight.

  • Serum Starvation: The next day, gently replace the growth medium with a low-serum or serum-free medium for 4-6 hours. This crucial step reduces basal signaling activity, maximizing the signal-to-background ratio upon stimulation.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., Tofacitinib as a positive control) in the appropriate assay buffer. Typically, an 11-point, 1:3 dilution series starting from 10 µM is effective. Add the compound to the cells and pre-incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Prepare a stock of recombinant human IL-6 at a concentration predetermined to elicit a submaximal (EC80) response. Add the IL-6 to all wells except the unstimulated (negative control) wells. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Remove the medium and add the HTRF lysis buffer containing the two detection antibodies (anti-STAT3-d2 and anti-pSTAT3-Europium cryptate).

  • Assay Incubation: Incubate the plate at room temperature for 4 hours, or as recommended by the kit manufacturer, to allow for cell lysis and antibody binding.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).

Data Analysis & Expected Results: The ratio of the 665 nm/620 nm signals is calculated and normalized to the positive (stimulated, no inhibitor) and negative (unstimulated) controls. The normalized data is then plotted against the logarithm of the inhibitor concentration, and a four-parameter logistic regression is used to determine the IC50 value.

ParameterTofacitinib (Control)Test Compound
pSTAT3 IC50 (nM) 50 - 150To be determined
Max Inhibition (%) >95%To be determined
Hill Slope ~1.0To be determined
Assay 2: Inhibition of Cytokine-Dependent Cell Proliferation (Functional Outcome)

Principle: This assay provides a functional readout of JAK-STAT pathway inhibition. Certain hematopoietic cell lines, such as TF-1 or Ba/F3, are dependent on cytokines like IL-3 or GM-CSF for their proliferation and survival. [3][4][5]This dependence is mediated directly through the JAK-STAT pathway. An effective JAK inhibitor will block this signal and induce cytostasis, which can be measured as a decrease in cell viability or ATP content.

Protocol: TF-1 Cell Proliferation Assay (ATP-Based Readout)

  • Rationale for Cell & Method Choice: TF-1 cells are a human erythroleukemia line that requires GM-CSF or IL-3 for growth, making them a physiologically relevant model. [4][5]The CellTiter-Glo® assay, which measures intracellular ATP levels, is a highly sensitive and linear indicator of the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Culture Maintenance: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL recombinant human GM-CSF.

  • Cell Preparation: Wash the cells three times with cytokine-free medium to remove any residual growth factors. This step is critical to ensure that the subsequent proliferation is solely dependent on the added cytokine. Resuspend the cells in cytokine-free assay medium.

  • Assay Plating: Dispense the cell suspension into a 96-well white, clear-bottom plate at a density of 10,000 cells/well.

  • Compound Addition: Add serially diluted test compound and controls (Tofacitinib) to the plate.

  • Cytokine Addition: Immediately add GM-CSF to a final concentration of 1 ng/mL to all wells except the negative control wells (which receive only medium).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator. This duration is typically sufficient to observe a significant proliferative response.

  • Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis & Expected Results: Luminescence values are normalized to the positive (GM-CSF stimulated, no inhibitor) and negative (no GM-CSF) controls. The IC50 is calculated using a four-parameter logistic fit.

ParameterTofacitinib (Control)Test Compound
Proliferation IC50 (nM) 100 - 300To be determined
Max Inhibition (%) >90%To be determined
Window (Stim/Unstim) >10-fold>10-fold
Assay 3: STAT3-Responsive Reporter Gene Assay (Pathway Confirmation)

Principle: This assay confirms that the observed cellular effects are mediated through the intended transcriptional pathway. A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with multiple STAT3-specific binding elements (e.g., SIE/ISRE). [6][7][8]When the JAK-STAT pathway is activated by a cytokine, STAT3 dimers translocate to the nucleus, bind to these elements, and drive the expression of luciferase. An inhibitor will block this process, leading to a dose-dependent decrease in the luminescent signal. [9] Protocol: STAT3-Luciferase Reporter Assay in HEK293 Cells

  • Rationale for Method Choice: HEK293 cells are easily transfectable and have low endogenous JAK-STAT activity, providing a clean system for introducing the reporter construct. [6]Luciferase assays are extremely sensitive and have a wide dynamic range. Using a stable cell line expressing the reporter is preferred for consistency and reduced well-to-well variability.

Figure 3: Workflow for a STAT3-dependent luciferase reporter gene assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a stable HEK293-STAT3-Luciferase reporter cell line in a 96-well white plate at a density of 30,000 cells/well and incubate overnight.

  • Compound Treatment: The next day, remove the growth medium and replace it with a low-serum medium containing the serially diluted test compound. Incubate for 1 hour.

  • Stimulation: Add Oncostatin M or IL-6 to a pre-determined EC80 concentration to induce reporter gene expression. Incubate for 6 hours. This duration allows for sufficient transcription and translation of the luciferase enzyme.

  • Signal Detection: Remove the plate from the incubator and allow it to cool to room temperature. Add a one-step luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™) that combines cell lysis and substrate delivery.

  • Data Acquisition: After a 10-minute incubation to stabilize the signal, measure the luminescence.

Data Analysis & Expected Results: Data is normalized and fitted as in the previous assays to derive an IC50 value. This value should be comparable to those obtained in the pSTAT3 and proliferation assays, providing a cohesive validation of the compound's mechanism of action.

ParameterTofacitinib (Control)Test Compound
Reporter IC50 (nM) 80 - 250To be determined
Max Inhibition (%) >95%To be determined
Window (Stim/Unstim) >50-fold>50-fold

Conclusion and Best Practices

The assays detailed in this guide provide a robust framework for characterizing the cellular activity of JAK inhibitors synthesized from precursors like this compound.

Key Best Practices for Trustworthy Data:

  • Causality: Always run the assays in parallel with a known reference compound (e.g., Tofacitinib, Ruxolitinib) to benchmark performance and ensure assay validity. [10]* Self-Validation: Ensure a sufficient signal window (at least 10-fold) between positive and negative controls for all assays. Monitor cell health to rule out cytotoxicity as a cause for signal decrease; a parallel cytotoxicity assay (using a non-stimulated cell population) is highly recommended.

  • Data Integrity: Calculate IC50 values from a full dose-response curve (8-12 points) and report the 95% confidence interval. Data should be reproduced in at least three independent experiments.

By integrating these biochemical, functional, and pathway-specific assays, researchers can build a comprehensive data package that authoritatively establishes the mechanism of action and cellular potency of novel JAK inhibitors, accelerating their journey through the drug discovery pipeline.

References

  • Lasko, L. M., et al. (2011). Modification of CellSensor irf1-bla TF-1 and irf1-bla HEL assays for direct comparison of wild-type JAK2 and JAK2 V617F inhibition. Journal of Biomolecular Screening. Retrieved from [Link]

  • BPS Bioscience. (n.d.). STAT3 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]

  • Google Patents. (2015). Efficient method for the preparation of tofacitinib citrate.
  • Bio-protocol. (2022). The STAT3 Phosphorylation Assay. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Evaluation of 1 H -Pyrrolo[ 2 , 3 - b ] pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • Schwartz, D. M., et al. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Signosis. (n.d.). Stat3 Luciferase Reporter HEK293 Stable Cell Line. Retrieved from [Link]

  • ASH Publications. (1997). Constitutive Activation of the JAK2/STAT5 Signal Transduction Pathway Correlates With Growth Factor Independence of Megakaryocytic Leukemic Cell Lines. Blood. Retrieved from [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]

  • RMD Open. (2023). JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (2016). Mechanisms of Jak/STAT signaling in immunity and disease. Journal of Allergy and Clinical Immunology. Retrieved from [Link]

  • Universidade Nova de Lisboa. (2018). Tofacitinib synthesis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (2022). Cytokine inhibition profiles of JAK inhibitors (Jakinibs) in immune cells from patients with rheumatoid arthritis (RA). Retrieved from [Link]

  • ACS Omega. (2023). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway). Retrieved from [Link]

  • YouTube. (2017). JAK-STAT Signalling Pathway. Retrieved from [Link]

  • MDPI. (2021). Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage. Retrieved from [Link]

  • PubMed. (2010). Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F. Retrieved from [Link]

  • Abeomics. (n.d.). STAT3 Leeporter™ Luciferase Reporter-RAW264.7 Cell Line. Retrieved from [Link]

  • Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved from [Link]

  • ResearchGate. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease. Retrieved from [Link]

  • PubMed Central. (2012). Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells. Retrieved from [Link]

  • Hindawi. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Retrieved from [Link]

  • Cellosaurus. (n.d.). TF-1 (CVCL_0559). Retrieved from [Link]

  • PubMed Central. (2021). Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms. Retrieved from [Link]

  • Justia Patents. (2017). Efficient method for the preparation of tofacitinib citrate. Retrieved from [Link]

  • PubMed Central. (2020). STAT3 phosphorylation at Ser727 and Tyr705 differentially regulates the EMT–MET switch and cancer metastasis. Retrieved from [Link]

  • ResearchGate. (2017). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from [Link]

  • PubMed Central. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Retrieved from [Link]

  • DSMZ. (n.d.). TF-1. Retrieved from [Link]

  • JoVE. (2023). Video: The JAK-STAT Signaling Pathway. Retrieved from [Link]

  • Nature. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 4-(dimethoxymethyl)-7-azaindole). This molecule is a critical intermediate in the synthesis of various pharmaceutically active compounds, including Janus kinase (JAK) inhibitors like Tofacitinib.[1][2] Its unique structure, featuring a 7-azaindole core and an acid-labile dimethoxymethyl group, presents specific purification challenges that require careful consideration to ensure high purity and yield.

The primary challenge stems from the dimethoxymethyl group, which is an acetal. Acetals are susceptible to hydrolysis under acidic conditions, readily converting to the corresponding aldehyde.[3] This instability can lead to significant product loss and the formation of hard-to-remove impurities during standard purification techniques like silica gel chromatography. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of product degradation during purification?

The principal cause of degradation is the acid-catalyzed hydrolysis of the dimethoxymethyl group (an acetal) to form 4-formyl-1H-pyrrolo[2,3-b]pyridine. This reaction is readily promoted by acidic environments, which can be encountered during aqueous work-ups or, most commonly, on the surface of standard silica gel used in flash chromatography.[3][4][5]

Q2: What are the most common impurities to look out for?

The impurity profile can vary based on the synthetic route, but the most common process-related impurities are:

  • 4-formyl-1H-pyrrolo[2,3-b]pyridine: The hydrolysis product of the target molecule.

  • Unreacted Starting Materials: Depending on the synthetic route used to install the dimethoxymethyl group.

  • Solvent Adducts: Minor impurities that can form depending on the solvents and conditions used.

Q3: How can I monitor the stability of my compound during purification?

Thin-Layer Chromatography (TLC) is an effective tool. When running a TLC, you can often spot the formation of the more polar aldehyde impurity (lower Rf value). To confirm, you can co-spot your crude material with a sample that has been intentionally treated with a trace of acid (e.g., a drop of acetic acid in a small vial of your sample dissolved in solvent). The appearance of a new, lower spot in the acidified sample that matches a spot in your crude material is a strong indicator of on-plate hydrolysis and suggests your compound is acid-sensitive.

Q4: What are the recommended storage conditions for the purified product?

To prevent slow degradation over time, the purified solid should be stored in a tightly sealed container, protected from moisture and light, at a low temperature (2-8 °C is recommended). Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent potential oxidation of the electron-rich pyrrolopyridine ring system.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is the most common method for purifying this intermediate. However, its success is highly dependent on mitigating the acid-sensitivity of the acetal group.

Problem 1: Low Yield and Significant Aldehyde Formation After Column Chromatography
  • Root Cause: The compound is decomposing on the silica gel column. Standard silica gel has an acidic surface (pH ≈ 4-5) due to the presence of silanol groups, which catalyze the hydrolysis of the acetal.[4][5]

  • Solutions & Scientific Rationale:

    • Neutralize the Silica Gel: This is the most common and effective solution. By deactivating the acidic sites on the silica, the primary degradation pathway is blocked.[4]

    • Use an Alternative Stationary Phase: If neutralization is insufficient or inconvenient, using a less acidic stationary phase is a viable alternative.

    • Minimize Contact Time: The longer the compound resides on the column, the greater the opportunity for decomposition.

Solution OptionKey ParameterRecommended Value/MethodRationale
Neutralization Additive1-2% Triethylamine (TEA) or Pyridine in the eluent.[4][6]The basic amine neutralizes the acidic silanol groups on the silica surface, preventing catalysis of acetal hydrolysis.
Alternative Phase Stationary PhaseNeutral Alumina (Brockmann I-III)Alumina is generally less acidic than silica and is a good alternative for acid-sensitive compounds.[5] Note that TLC should be performed on alumina plates to develop an appropriate solvent system.
Process Optimization TechniqueFlash Chromatography (vs. Gravity)Applying pressure (flash chromatography) reduces the run time, minimizing the contact between the compound and the stationary phase.[6]
Problem 2: Poor Separation Between the Product and a Close-Running Impurity
  • Root Cause: The chosen solvent system does not provide adequate resolution between your target compound and an impurity (e.g., a non-polar byproduct from the synthesis).

  • Solutions & Scientific Rationale:

    • Optimize the Solvent System: A systematic approach to solvent selection is crucial. The goal is to find a solvent system that places the target compound at an Rf of approximately 0.2-0.35 on the TLC plate, which often provides the best separation in column chromatography.[6]

    • Employ Gradient Elution: Starting with a less polar solvent system and gradually increasing the polarity can help resolve compounds with similar Rf values.[4]

Troubleshooting Guide: Crystallization

Crystallization can be an excellent, scalable alternative or a final polishing step after chromatography.

Problem: Compound Fails to Crystallize or "Oils Out"
  • Root Cause: The compound is too soluble in the chosen solvent, the solution is supersaturated with impurities that inhibit crystal lattice formation, or the cooling rate is too fast.

  • Solutions & Scientific Rationale:

    • Select an Appropriate Solvent System: The ideal system is one where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7]

    • Use an Anti-Solvent Technique: This method, also known as solvent-antisolvent recrystallization, can be very effective for inducing crystallization.[8]

    • Control the Cooling Rate: Rapid cooling often leads to the formation of an amorphous solid or oil. Slow, controlled cooling allows for the ordered arrangement of molecules into a crystal lattice.

Solution OptionTechniqueRecommended ProcedureRationale
Solvent Screening Single or Bi-Solvent SystemTest solubility in various solvents (e.g., Ethyl Acetate, Isopropanol, Acetonitrile, Toluene, Heptane). A good bi-solvent system might be Ethyl Acetate/Heptane or Toluene/Heptane.Finding the right thermodynamic balance between solubility and insolubility is key to successful crystallization.
Anti-Solvent Addition Gradual AdditionDissolve the compound in a minimum amount of a "good" solvent (e.g., Ethyl Acetate). Slowly add a miscible "anti-solvent" (e.g., Heptane or Hexane) in which the compound is insoluble until persistent turbidity is observed. Heat to re-dissolve, then allow to cool slowly.[8]This carefully controls the supersaturation level, promoting the nucleation and growth of crystals rather than precipitation or oiling out.
Process Control Cooling MethodAfter dissolving at a high temperature, allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary, before moving it to a refrigerator or ice bath.Slow cooling provides the necessary time for molecules to orient correctly and form a stable crystal lattice, which is more effective at excluding impurities.

Experimental Protocols & Workflows

Protocol 1: Neutralized Flash Column Chromatography

This protocol is designed to purify the title compound while minimizing acid-catalyzed hydrolysis.

1. Slurry Preparation and Packing: a. Prepare the eluent. A typical starting point is a mixture of Hexanes and Ethyl Acetate. Add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA for 990 mL of solvent). b. In a separate beaker, create a slurry of silica gel in the TEA-containing eluent. c. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat top surface.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. b. Alternatively (for less soluble materials): Create a "dry load." Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

3. Elution and Fraction Collection: a. Begin eluting the column with the TEA-neutralized solvent system. b. Collect fractions and monitor them by TLC. c. Combine the fractions containing the pure product.

4. Product Isolation: a. Concentrate the combined pure fractions using a rotary evaporator. b. To remove residual triethylamine, co-evaporate with a solvent like toluene two or three times. c. Dry the resulting solid or oil under high vacuum to obtain the final product.

Diagram: Impurity Formation and Mitigation Workflow

The following diagram illustrates the key hydrolysis pathway and the strategic interventions during purification to prevent it.

G cluster_0 Chemical Transformation cluster_1 Purification Workflow cluster_2 Mitigation Strategy Product 4-(Dimethoxymethyl)- 1H-pyrrolo[2,3-b]pyridine (Target Product) Impurity 4-Formyl-1H-pyrrolo[2,3-b]pyridine (Aldehyde Impurity) Product->Impurity  Acid-Catalyzed  Hydrolysis Crude Crude Product Chromatography Silica Gel Chromatography Crude->Chromatography Chromatography->Impurity On-Column Decomposition Pure Purified Product Chromatography->Pure Successful Purification Neutralization Neutralize Silica (e.g., with TEA) Neutralization->Chromatography Prevents

Caption: Workflow showing hydrolysis and the role of neutralization.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.Google Patents.
  • EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof.Google Patents.
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Acetals as pH-Sensitive Linkages for Drug Delivery. ResearchGate. Available at: [Link]

  • Recrystallization upon Solvent Vapor Annealing and Impact of Polymer Crystallinity on Hole. The Royal Society of Chemistry. Available at: [Link]

  • Tofacitinib synthesis. Universidade Nova de Lisboa. Available at: [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[4][9]-thiazepin-3(2H). National Institutes of Health. Available at: [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PubMed Central, National Institutes of Health. Available at: [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Available at: [Link]

  • Acetylation of ferrocene and column chromatography. YouTube. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades. MDPI. Available at: [Link]

  • Column chromatography of acid-sensitive compounds. Sciencemadness Discussion Board. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. Semantic Scholar. Available at: [Link]

  • Experiment 1: Recrystallization of Acetanilide. University of California, Santa Cruz. Available at: [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available at: [Link]

  • CN111995627B - Tofacitinib citrate intermediate and preparation method and application thereof.Google Patents.
  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. Available at: [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central, National Institutes of Health. Available at: [Link]

  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one and Dimethylformamide Solvate. MDPI. Available at: [Link]

  • CN112739684A - Preparation method for 4-methoxy pyrrole derivative.Google Patents.

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Technical Support Center: Optimizing Reaction Conditions for 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and functionalization of 7-azaindole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this privileged heterocyclic scaffold. The unique electronic properties of the 7-azaindole nucleus, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, present both opportunities for novel molecular design and specific challenges in chemical synthesis.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the chemical modification of 7-azaindoles. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your reaction conditions, leading to higher yields, improved purity, and more predictable outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

I. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental for the C-C and C-N bond formations that are crucial for elaborating the 7-azaindole core.[2] However, the pyridine nitrogen in the 7-azaindole scaffold can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[3] This coordination can sequester the active catalyst, hindering its participation in the catalytic cycle.[3]

Question 1: My Suzuki-Miyaura coupling of a halo-7-azaindole is giving low to no yield of the desired product. What are the likely causes and how can I fix it?

Answer:

Low yields in Suzuki-Miyaura couplings of 7-azaindole derivatives are a common issue. The problem often stems from a combination of factors related to the catalyst, base, solvent, and the inherent properties of the azaindole substrate. Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • The Problem: The pyridine nitrogen of your 7-azaindole can coordinate to the palladium center, leading to catalyst poisoning.[3][4] Standard catalysts like Pd(PPh₃)₄ may not be robust enough.

  • The Solution: Employ bulky, electron-rich phosphine ligands. These ligands can promote the reductive elimination step and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[5] Ligands such as SPhos, XPhos, and RuPhos are often excellent choices for heteroaromatic substrates.[6] For instance, a combination of Pd₂(dba)₃ and SPhos has been shown to be effective for the diarylation of 3-iodo-6-chloro-7-azaindole.[2]

2. Choice of Base:

  • The Problem: The base is crucial for activating the boronic acid for transmetalation.[5] An inappropriate base can lead to incomplete reaction or decomposition of starting materials. Strong bases like NaOt-Bu might not be compatible with all functional groups.[7]

  • The Solution: A systematic screening of bases is recommended.

    • Inorganic Carbonates: Cs₂CO₃ and K₂CO₃ are often effective and well-tolerated.[2][8]

    • Phosphates: K₃PO₄ is a good choice, particularly when dealing with base-sensitive functional groups.[8]

    • Fluoride Sources: If your substrate has base-labile groups (like esters), using KF can be a milder alternative.[5]

3. Solvent System and the Role of Water:

  • The Problem: The solubility of the inorganic base and the stability of the boronic acid are highly dependent on the solvent. Anhydrous conditions are not always optimal.

  • The Solution:

    • A mixture of an organic solvent and water is often beneficial. Common systems include toluene/water, dioxane/water, or DME/water.[8][9]

    • Water plays a key role in the catalytic cycle, often facilitating the transmetalation step by promoting the formation of a boronate species.[1][9] The trimerization of phenylboronic acid, a common side reaction, can itself produce water, highlighting its importance.[1][10]

4. Common Side Reactions and Byproducts:

  • Dehalogenation: The starting halo-azaindole is converted back to the protonated form. This can occur if the catalytic cycle is interrupted after oxidative addition.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[9]

  • Protodeboronation: The boronic acid is replaced by a proton. This can be an issue with certain boronic acids, especially under prolonged heating or in the presence of excess base.

Experimental Protocol: A Starting Point for Suzuki-Miyaura Coupling of 5-Bromo-7-Azaindole

This protocol is a general starting point and should be optimized for your specific substrate.

  • To a reaction vessel, add 5-bromo-7-azaindole (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: My Buchwald-Hartwig amination on a chloro- or bromo-7-azaindole is failing. What should I consider?

Answer:

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination on 7-azaindole substrates is highly dependent on the catalyst system and reaction conditions. The coordination of the pyridine nitrogen can be a significant impediment.

1. Ligand Choice is Critical:

  • The Problem: The choice of phosphine ligand is arguably the most critical parameter in a challenging Buchwald-Hartwig amination. The ligand influences both the rate of oxidative addition and reductive elimination.

  • The Solution:

    • Bulky Biarylphosphines: Ligands developed by the Buchwald group, such as Xantphos, SPhos, and XPhos, are excellent starting points.[11][12] Xantphos, in combination with Pd(OAc)₂, has been successfully used for the amidation of N-protected 4-bromo-7-azaindoles.[12]

    • Steric and Electronic Tuning: The steric bulk and electron-donating ability of the ligand are key. Bulky ligands accelerate the C-N bond-forming reductive elimination, which is often the rate-limiting step.[11][13][14]

2. Base Selection:

  • The Problem: A strong, non-nucleophilic base is required to deprotonate the amine. However, very strong bases can be incompatible with other functional groups.

  • The Solution:

    • Sodium tert-butoxide (NaOt-Bu): This is a very common and effective base for Buchwald-Hartwig reactions, often leading to high reaction rates.

    • Lithium bis(trimethylsilyl)amide (LiHMDS): This base is useful when your substrate contains protic functional groups that are incompatible with NaOt-Bu.

    • Cesium Carbonate (Cs₂CO₃): A milder option that can be effective, especially for amidation reactions.[15]

3. Substrate Considerations:

  • NH-Free Azaindoles: If your 7-azaindole is not N-protected, the acidic N-H proton can interfere with the reaction. N-protection is often necessary.

  • Steric Hindrance: If the halogen is at a sterically hindered position, or if the amine is bulky, the reaction will be more challenging and require a more active catalyst system (i.e., a bulkier, more electron-rich ligand).

Table 1: Comparative Performance of Catalysts for Suzuki Coupling of 5-Bromo-Indole Analogs

Catalyst System Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Notes
Pd(dppf)Cl₂ dppf K₂CO₃ Dimethoxyethane 80 2 95 High yield for a 5-bromo-1-ethyl-1H-indazole substrate.[8]
Pd(PCy₃)₂ PCy₃ K₂CO₃ Dimethoxyethane 80 4 65 Moderate yield for the same indazole substrate.[8]
Pd(PPh₃)₄ PPh₃ K₂CO₃ Dimethoxyethane 80 4 22 Lower efficiency compared to other systems for this substrate.[8]

| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides.[8] |

This table is adapted from data on indole analogs and serves as a guide for initial catalyst screening for 7-azaindole substrates.

II. N-Protection and Deprotection

The pyrrolic nitrogen of 7-azaindole often requires protection to prevent unwanted side reactions or to facilitate certain transformations like lithiation.

Question 3: I am having trouble removing the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group from my 7-azaindole. What conditions should I try?

Answer:

N-SEM deprotection can be challenging, especially compared to the deprotection of SEM-protected alcohols.[16]

  • Standard Conditions: The most common methods involve fluoride sources or acidic conditions.

    • Tetrabutylammonium fluoride (TBAF): This is a standard reagent for SEM deprotection. It can be used in THF, sometimes with heating. The rate of deprotection can be dependent on the vacuum applied, suggesting that the removal of volatile byproducts drives the reaction.[16]

    • Acidic Conditions: Strong acids like HCl can be effective but may not be compatible with other acid-sensitive functional groups on your molecule.[16]

  • Alternative Methods:

    • Lewis Acids: Tin tetrachloride (SnCl₄) at low temperatures or magnesium bromide (MgBr₂) have been reported for SEM deprotection, offering milder alternatives to strong acids.[16][17]

    • Challenges: In some cases, standard deprotection protocols can lead to side reactions or incomplete conversion, especially with complex substrates. For example, attempts to aminate a 4-chloro-2-iodo-7-azaindole protected with SEM at the N1 position led to reduction at the C2 position instead of the desired amination.[6]

Question 4: What are the best practices for choosing a protecting group for the 7-azaindole nitrogen?

Answer:

The ideal protecting group should be easy to install, stable to the subsequent reaction conditions, and readily removable without affecting the rest of the molecule.

  • Sulfonyl Groups (e.g., Phenylsulfonyl): These are robust protecting groups that can direct lithiation to the C2 position. However, their removal often requires harsh conditions.

  • Silyl Groups (e.g., TIPS): Bulky silyl groups like triisopropylsilyl (TIPS) can be used to prevent lithiation at the C2 position, thereby directing it to other positions on the ring.[8]

  • SEM Group: As discussed, this group is stable under a variety of conditions but can be challenging to remove from the nitrogen.[16]

  • Boc Group (tert-Butoxycarbonyl): While common for amines, the Boc group on the 7-azaindole nitrogen can be labile under certain cross-coupling conditions.

Frequently Asked Questions (FAQs)

Q1: Why is C-H functionalization of 7-azaindoles often challenging in terms of regioselectivity?

A1: The inherent electronic properties of the 7-azaindole ring system favor electrophilic attack at the C3 position of the electron-rich pyrrole ring.[18] Achieving functionalization at other positions, such as C2, C4, C5, or C6, often requires specific strategies to override this natural reactivity. This can be achieved through the use of directing groups, which coordinate to the metal catalyst and position it for C-H activation at a specific site.[19] For example, a palladium-catalyzed C2 arylation of 7-azaindoles has been developed that relies on a critical acid concentration to achieve high regioselectivity.[20]

Q2: Can the pyridine nitrogen in 7-azaindole be functionalized directly?

A2: Yes, the pyridine nitrogen can be functionalized, most commonly through N-oxidation. Treatment of 7-azaindole with an oxidizing agent like m-CPBA can form the corresponding N-oxide. This N-oxide can then be used to introduce substituents at positions on the pyridine ring, for example, chlorination at the C4 position using POCl₃.[1]

Q3: What is the impact of solvent choice on reactions involving 7-azaindole derivatives?

A3: Solvent choice is critical and can influence reaction outcomes in several ways:

  • Solubility: Ensuring all reactants, especially the base, are sufficiently soluble is crucial for reaction efficiency.

  • Catalyst Stability: The solvent can affect the stability and activity of the palladium catalyst.

  • Reaction Pathway: In some cases, the solvent can participate in the reaction or influence the dominant reaction pathway. Aprotic polar solvents like DMF, dioxane, and toluene are commonly used for cross-coupling reactions.[8]

Diagrams

Troubleshooting_Workflow start Low Yield in Cross-Coupling catalyst Is the catalyst system appropriate? (Bulky, electron-rich ligand?) start->catalyst base Is the base optimal? (Strength, solubility) catalyst->base Yes catalyst_no Switch to bulky phosphine ligand (e.g., SPhos, XPhos) catalyst->catalyst_no No solvent Is the solvent system correct? (Aprotic polar, +/- water?) base->solvent Yes base_no Screen bases (Cs2CO3, K3PO4, NaOt-Bu) base->base_no No side_reactions Are there side reactions? (Homocoupling, dehalogenation) solvent->side_reactions Yes solvent_no Try solvent/water mixture (e.g., Dioxane/H2O) solvent->solvent_no No side_reactions_yes Degas thoroughly Check reagent purity side_reactions->side_reactions_yes Yes end_node Optimized Reaction catalyst_no->end_node base_no->end_node solvent_no->end_node side_reactions_yes->end_node

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Suzuki_Catalytic_Cycle cluster_0 Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Ar-X OA Oxidative Addition ArPdR Ar-Pd(II)-R(L2) ArPdX->ArPdR R-B(OH)2 + Base TM Transmetalation ArPdR->Pd0 Ar-R RE Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])

  • Suzuki reaction. Wikipedia. (URL: [Link])

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. (URL: [Link])

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. (URL: [Link])

  • Pentsak, E., & Ananikov, V. P. (2019). Pseudo-Solid-State Suzuki-Miyaura Reaction and the Role of Water Formed by Dehydration of Arylboronic Acids. European Journal of Organic Chemistry, 2019(20), 3218-3222. (URL: [Link])

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. (URL: [Link])

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (URL: [Link])

  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. ResearchGate. (URL: [Link])

  • Laha, J. K., Bhimpuria, R. A., Prajapati, D. V., Dayal, N., & Sharma, S. (2016). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications, 52(23), 4329-4332. (URL: [Link])

  • Fors, B. P., & Buchwald, S. L. (2009). A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. (URL: [Link])

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. (URL: [Link])

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate. (URL: [Link])

  • Baroliya, P. K., & Patel, K. D. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-15. (URL: [Link])

  • Oldenhuis, N. J., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(20), 4373–4376. (URL: [Link])

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. (URL: [Link])

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (URL: [Link])

  • New 7-azaindole palladium and platinum complexes: crystal structures and theoretical calculations. In vitro anticancer activity of the platinum compounds. PubMed. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. (URL: [Link])

  • Insight into the Steric and Electronic Effects of Ancillary Ligands: Synthesis and Structure−Reactivity Relationship of Well-Defined, Air- and Moisture-Stable (NHC)Pd(sal)Cl Complexes (sal = Salicylaldimine). Organometallics. (URL: [Link])

  • Dearomatization of electron poor six-membered N-heterocycles through [3 + 2] annulation with aminocyclopropanes. PMC. (URL: [Link])

  • Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. ResearchGate. (URL: [Link])

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  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. (URL: [Link])

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  • What is the prominent role of water in the Suzuki reaction?. Quora. (URL: [Link])

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Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in the Suzuki-Miyaura cross-coupling of pyrrolopyridine scaffolds. Pyrrolopyridines, or azaindoles, are privileged heterocyclic motifs in medicinal chemistry, and their efficient functionalization is paramount.[1] This guide is designed to provide you with the causal reasoning behind experimental choices, empowering you to diagnose and resolve issues in your synthetic workflow.

I. Frequently Asked Questions (FAQs) - High-Level Troubleshooting

Q1: My Suzuki coupling of a bromo-pyrrolopyridine is giving very low yield, with starting material being recovered. What are the most common initial culprits?

A1: Low conversion in the Suzuki coupling of pyrrolopyridines often points to one of three primary areas: catalyst deactivation, issues with the boronic acid/ester, or suboptimal reaction conditions. The nitrogen atom in the pyrrolopyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition.[2] Additionally, boronic acids, especially heteroaromatic ones, can be unstable and prone to degradation.[3][4] Finally, ensuring a strictly inert atmosphere is crucial, as the active Pd(0) catalyst is sensitive to oxygen.[5]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, particularly when the rate of transmetalation is slow.[6] This can be exacerbated by the presence of oxygen. To mitigate this, ensure thorough degassing of your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen). You can also consider using a milder base or a different palladium source and ligand combination that favors the cross-coupling pathway.

Q3: My primary byproduct is the dehalogenated (hydrodehalogenated) pyrrolopyridine. What causes this and how can I prevent it?

A3: Dehalogenation is the reduction of your halo-pyrrolopyridine starting material.[5] This can occur if a hydride source is present in the reaction mixture. Potential sources include certain solvents (like isopropanol, which can act as a hydride donor at elevated temperatures) or impurities in your reagents. Ensure you are using high-purity, anhydrous solvents and consider if your base or other additives could be contributing to this side reaction.

Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester) for my pyrrolopyridine coupling?

A4: While boronic acids can be more reactive, they are also more prone to decomposition through pathways like protodeboronation.[3][4][6] For heteroaromatic substrates like pyrrolopyridines, using a more stable boronic ester, such as a pinacol ester, is often recommended to improve reproducibility and minimize side reactions.[3] Boronic esters can provide a slow, sustained release of the boronic acid under the reaction conditions.[7]

II. Detailed Troubleshooting Guides

This section provides a deeper dive into specific experimental parameters.

A. The Pyrrolopyridine Substrate

Q: Does the position of the halogen on the pyrrolopyridine ring affect the reaction?

A: Yes, the position of the halogen significantly impacts reactivity. Halogens on the pyridine ring are generally more reactive than those on the pyrrole ring due to the electronic properties of the two rings. Furthermore, the position of the nitrogen atom relative to the halogen can influence the potential for catalyst inhibition. If you are working with a particularly challenging isomer, you may need to screen a wider range of catalysts and ligands.

B. The Boronic Acid/Ester Partner

Q: My boronic acid is old. Can I still use it?

A: It is highly recommended to use fresh or properly stored boronic acids. Over time, they can dehydrate to form boroxines (trimeric anhydrides) or undergo protodeboronation, both of which will lead to lower yields.[3][6] If you suspect your boronic acid has degraded, it is best to purchase a new batch or purify the existing one.

Q: I am synthesizing my own pyrrolopyridine boronic acid. What are the key considerations?

A: The synthesis of heteroaromatic boronic acids can be challenging.[8] Common methods include halogen-metal exchange followed by borylation with a trialkyl borate.[9] It is crucial to use anhydrous conditions and freshly prepared organometallic reagents to avoid quenching and side reactions. Purification can also be difficult, and it is important to ensure the final product is free of impurities that could interfere with the subsequent Suzuki coupling.

C. The Palladium Catalyst and Ligand

Q: My palladium catalyst has turned black, and the reaction has stalled. What happened?

A: The formation of palladium black (colloidal palladium) is a clear indication of catalyst decomposition.[3] This occurs when the active Pd(0) species is not sufficiently stabilized by the ligand, leading to aggregation and loss of catalytic activity. To prevent this, ensure you are using the correct ligand-to-palladium ratio and that your ligand is robust enough for the reaction conditions.

Q: How do I choose the right phosphine ligand for my pyrrolopyridine Suzuki coupling?

A: Ligand selection is critical for the successful coupling of N-heterocycles.[3][10][11] For pyrrolopyridines, bulky and electron-rich phosphine ligands are often the most effective.[2][3] These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while discouraging catalyst inhibition by the nitrogen atom of the pyrrolopyridine.[11] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[11][12]

  • Setup: In parallel, prepare several oven-dried reaction vials equipped with magnetic stir bars.

  • Reagents: To each vial, add the halo-pyrrolopyridine (1.0 equiv), the boronic ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst/Ligand Addition: In a separate glovebox or under a stream of inert gas, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos). Add the appropriate amounts of the palladium precursor and each ligand to the respective reaction vials.

  • Solvent and Reaction: Add degassed solvent (e.g., 1,4-dioxane/water) to each vial. Seal the vials and place them in a preheated aluminum block on a magnetic stir plate.

  • Monitoring: After a set time (e.g., 12 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

  • Analysis: Compare the results to identify the optimal ligand for your specific substrate combination.

D. The Base and Solvent System

Q: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A: The base plays a crucial role in activating the boronic acid for transmetalation.[13] For pyrrolopyridine couplings, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the prevalence of side reactions. It is often necessary to screen a few different bases to find the optimal conditions for your specific substrates.

Q: Does the solvent choice matter?

A: Absolutely. The solvent must be able to dissolve the reactants and be compatible with the catalyst system. Common solvents for Suzuki couplings include toluene, 1,4-dioxane, and DMF, often with a small amount of water.[14][15] The presence of water can be beneficial for the hydrolysis of boronic esters and the dissolution of the inorganic base. However, for sensitive substrates, completely anhydrous conditions may be necessary.[16]

III. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX Ar-Pd(II)-X L_n (Pyrrolopyridine Complex) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal + Ar'-B(OR)₂ PdII_ArAr Ar-Pd(II)-Ar' L_n Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield in Pyrrolopyridine Suzuki Coupling Check_SM Analyze Crude Reaction: Starting Material Recovered? Start->Check_SM Check_Byproducts Analyze Crude Reaction: Major Byproducts Observed? Check_SM->Check_Byproducts No Catalyst_Issue Potential Catalyst Inactivation or Slow Reaction Check_SM->Catalyst_Issue Yes Boronic_Acid_Issue Potential Boronic Acid Decomposition Check_Byproducts->Boronic_Acid_Issue Other/Multiple Homocoupling Homocoupling of Boronic Acid Check_Byproducts->Homocoupling Homocoupling Dehalogenation Dehalogenation of Pyrrolopyridine Check_Byproducts->Dehalogenation Dehalogenation Sol_Cat Action: Screen Ligands, Increase Temperature, Check Inertness Catalyst_Issue->Sol_Cat Sol_Boron Action: Use Fresh Boronic Acid/Ester, Consider Anhydrous Conditions Boronic_Acid_Issue->Sol_Boron Sol_Homo Action: Ensure Rigorous Degassing, Screen Bases Homocoupling->Sol_Homo Sol_Dehalo Action: Use High-Purity Anhydrous Solvents, Check for Hydride Sources Dehalogenation->Sol_Dehalo

Caption: A decision tree to guide troubleshooting efforts.

IV. Summary of Key Parameters and Recommendations

ParameterCommon IssueRecommended Action
Pyrrolopyridine Halide Low reactivity of certain isomersConsider switching to a more reactive halide (I > Br > Cl)
Boronic Acid/Ester Decomposition (protodeboronation, boroxine formation)[3][6]Use fresh, high-purity reagents. Consider using a more stable pinacol ester.
Palladium Catalyst Deactivation (formation of palladium black)Use a suitable bulky, electron-rich phosphine or NHC ligand.[3][11][12]
Ligand Ineffective stabilization of Pd(0) or slow reductive eliminationScreen a variety of ligands (e.g., SPhos, XPhos, RuPhos).[10][17]
Base Suboptimal activation of boronic acid or side reactionsScreen common bases (K₃PO₄, K₂CO₃, Cs₂CO₃).
Solvent Poor solubility, side reactionsUse high-purity, degassed solvents. Common choices include 1,4-dioxane/water, toluene, or DMF.[14][15]
Atmosphere Presence of oxygen leading to catalyst deactivation and homocouplingMaintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[5]
Temperature Slow reaction rateGradually increase the reaction temperature, but be mindful of potential decomposition of sensitive substrates.

V. References

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information. Available at: [Link]

  • Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. Available at: [Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Royal Society of Chemistry. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. Available at: [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. RSC Publishing. Available at: [Link]

  • Can anyone guide in synthesis of pyrrole boronic acid ester?. ResearchGate. Available at: [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. Available at: [Link]

  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. Available at: [Link]

  • The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. ResearchGate. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. PubMed. Available at: [Link]

Sources

Improving selectivity of reactions involving 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities and unlock the full synthetic potential of this versatile building block. As a protected form of 4-formyl-7-azaindole, this reagent is a cornerstone in the synthesis of numerous biologically active compounds, including kinase inhibitors.[1] However, the inherent reactivity of the 7-azaindole core presents unique challenges in achieving reaction selectivity.

This guide provides in-depth, field-proven insights, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Here, you will find solutions to common problems, detailed experimental procedures, and a framework for rational reaction design.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 4-(dimethoxymethyl) group?

The dimethoxymethyl group is a stable acetal protecting group for the 4-position aldehyde. The aldehyde functionality is highly reactive and incompatible with many synthetic transformations, particularly those involving strong bases, organometallics, or nucleophiles. The acetal masks the aldehyde, rendering it inert to these conditions. It is stable across a wide pH range but can be readily cleaved under controlled acidic conditions to reveal the 4-formyl group for subsequent reactions like reductive amination or Wittig olefination.

Q2: What are the principal reactive sites on the this compound core?

The reactivity is dictated by the electronic properties of the fused pyrrole and pyridine rings. Understanding these sites is critical for predicting and controlling selectivity. The 7-azaindole scaffold contains two distinct nitrogen atoms: the pyrrole N1 and the pyridine N7, which exhibit different basicity and nucleophilicity.[2] The most electron-rich carbon, C3, is the typical site for electrophilic aromatic substitution.[2][3]

Figure 1: Key reactive sites on the 7-azaindole core.

Q3: How do the electronic properties of the 7-azaindole core influence its reactivity compared to a standard indole?

The 7-azaindole core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[2] This has two major consequences:

  • Reduced Nucleophilicity: The overall electron density of the bicyclic system is lower than that of indole. Consequently, electrophilic aromatic substitution reactions on the pyrrole ring are generally slower and may require more forcing conditions or stronger electrophiles.

  • Dual Basicity: The presence of the pyridine N7 atom (pKa ≈ 4.6) provides a basic site that can be protonated or act as a ligand for metal catalysts, which can either inhibit or direct reactivity depending on the reaction conditions.[2]

Troubleshooting Guide: Improving Reaction Selectivity

This section addresses common selectivity issues encountered during the functionalization of this compound.

Issue 1: Poor N1 vs. N7 Selectivity in Alkylation and Arylation Reactions

A frequent challenge is controlling the site of N-functionalization. Reactions often yield a difficult-to-separate mixture of N1 and N7 isomers. The outcome is a delicate balance of base, solvent, counter-ion, and temperature.

Q: My N-alkylation with methyl iodide is giving a mixture of N1 and N7 products. How can I selectively obtain the N1-alkylated isomer?

Root Cause & Solution: The N1-proton is more acidic than any C-H proton, but the N7-nitrogen is more basic. Direct alkylation under neutral or weakly basic conditions can lead to initial coordination or reaction at N7. To achieve high N1 selectivity, you must quantitatively deprotonate the pyrrole nitrogen to form the N1-anion, which is a much stronger nucleophile than the neutral N7 atom.

Recommended Protocol for N1-Selectivity: The key is to use a strong, non-nucleophilic base to generate the thermodynamically stable N1-anion. Sodium hydride (NaH) is the preferred reagent.

  • Deprotonation: Dissolve the this compound (1.0 eq.) in anhydrous DMF or THF at 0 °C under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add NaH (60% dispersion in mineral oil, 1.1–1.2 eq.) portion-wise. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases. This ensures complete formation of the sodium salt of the N1-anion.

  • Electrophile Addition: Cool the solution back to 0 °C and add the electrophile (e.g., alkyl halide, 1.0–1.1 eq.) dropwise.

  • Reaction & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench carefully with saturated aqueous NH₄Cl solution and proceed with standard extraction.

Causality: The use of NaH in a polar aprotic solvent like DMF ensures the formation of the dissociated N1-anion. The sodium counter-ion does not strongly coordinate with N7, leaving the N1 position as the most nucleophilic site for reaction. This method reliably favors the thermodynamic N1 product.[4]

Q: Is it possible to achieve selective N7-alkylation?

Root Cause & Solution: Selective N7-alkylation is significantly more challenging due to the higher nucleophilicity of the N1-anion once formed. Direct alkylation of the neutral molecule is often unselective. The most reliable strategies involve:

  • N1-Protection/N7-Alkylation/N1-Deprotection: This is a longer but highly effective route. Protect the N1 position with a removable group (e.g., SEM, Boc), then perform the N7-alkylation on the now-unambiguous N7 site, and finally, deprotect N1.

  • Metal-Catalyzed N7-Functionalization: Certain transition metal catalysts can direct reactions to the more basic N7 position. For instance, ruthenium-catalyzed carbene transfer reactions have been shown to favor dearomative N7-alkylation.[5] This is an advanced method that avoids a protection-deprotection sequence.

N_Alkylation_Strategy start Goal: N-Alkylation q_selectivity Desired Selectivity? start->q_selectivity n1_path N1-Alkylation q_selectivity->n1_path N1 n7_path N7-Alkylation q_selectivity->n7_path N7 n1_protocol Use Strong Base (NaH) in Polar Aprotic Solvent (DMF/THF) to form N1-Anion n1_path->n1_protocol n7_strategy Choose Strategy n7_path->n7_strategy n7_protect Protect/Alkylate/Deprotect (High Reliability) n7_strategy->n7_protect Classic Route n7_catalysis Metal-Catalyzed C-N Coupling (e.g., Ru-carbene) (More Direct) n7_strategy->n7_catalysis Advanced Route

Figure 2: Decision workflow for selective N-alkylation.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (SEAr)

Q: I am attempting a Friedel-Crafts acylation and observing a mixture of C3-acylated product and N1-acylated byproduct. How can I improve C3 selectivity?

Root Cause & Solution: Both the N1-H and the C3 position are nucleophilic sites. Under Friedel-Crafts conditions (Lewis acid + acyl halide), the Lewis acid can coordinate to the N7 atom, further deactivating the ring system. More importantly, the N1-H can be acylated directly, competing with the desired C3-acylation.

Recommended Protocol for C3-Selectivity: Protecting the N1 position is paramount for clean and high-yielding C3-electrophilic substitution. A robust protecting group like benzenesulfonyl (SO₂Ph) or a removable group like 2-(trimethylsilyl)ethoxymethyl (SEM) is ideal.

  • N1-Protection: First, protect the N1 position using a standard protocol (e.g., SEM-Cl, NaH in THF).

  • Electrophilic Substitution: With the N1 position blocked, the C3 position becomes the unequivocal site for electrophilic attack. Perform the SEAr (e.g., bromination with NBS in DMF, or acylation under Vilsmeier-Haack conditions with POCl₃/DMF). Friedel-Crafts reactions with strong Lewis acids like AlCl₃ can sometimes lead to decomposition and should be used with caution.[2]

  • Deprotection: Remove the N1-protecting group if required for the final target molecule.

Causality: N1-protection serves two purposes: it prevents unwanted side reactions at the nitrogen and often improves the solubility of the substrate in organic solvents. By blocking the most competitive nucleophilic site, the inherent electronic preference for substitution at the electron-rich C3 position can proceed without interference.[3]

Issue 3: Premature Cleavage of the Dimethoxymethyl Acetal

Q: During my reaction workup, which involves an acidic wash, I am seeing significant conversion of my product to the corresponding 4-formyl derivative. How can I avoid this?

Root Cause & Solution: The dimethoxymethyl acetal is labile to acid. Exposure to even mild protic or Lewis acids, especially in the presence of water, will catalyze its hydrolysis back to the aldehyde.

Mitigation Strategies:

Condition to AvoidRecommended AlternativeRationale
Acidic Aqueous Wash (e.g., 1M HCl)Use a neutral or slightly basic wash (e.g., water, saturated NaHCO₃, or saturated NH₄Cl).Prevents the protonation step required for acetal hydrolysis.
Strong Lewis Acid Catalysts (e.g., AlCl₃, TiCl₄)Screen for milder Lewis acids or consider alternative reaction pathways that do not require them.Strong Lewis acids can coordinate to the acetal oxygens and facilitate cleavage.
Silica Gel Chromatography Use neutral or deactivated silica gel (pre-treated with Et₃N/Hexane) or switch to an alternative purification method like crystallization or reverse-phase chromatography.Standard silica gel is acidic and can cause on-column deprotection, leading to streaking and yield loss.

Key Experimental Protocols

Protocol 1: Selective N1-Protection with SEM-Cl

This protocol provides a robust method for protecting the N1 position, enabling clean downstream functionalization at other sites.

  • Setup: To a flame-dried round-bottom flask under Argon, add this compound (1.0 eq.) and anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (60% dispersion, 1.2 eq.) portion-wise. Stir at 0 °C for 30 minutes.

  • Electrophile Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N1-SEM protected product.

Protocol 2: Controlled Deprotection of the Dimethoxymethyl Acetal

This protocol efficiently and cleanly converts the acetal to the 4-formyl group.

  • Setup: Dissolve the 4-(Dimethoxymethyl)-substituted 7-azaindole derivative (1.0 eq.) in a mixture of THF and water (e.g., 4:1 v/v).

  • Acid Addition: Add a catalytic to stoichiometric amount of a strong acid. For sensitive substrates, p-toluenesulfonic acid (pTSA, 0.1-0.2 eq.) is effective. For more robust substrates, 2M aqueous HCl (2.0-3.0 eq.) can be used for faster conversion.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) while monitoring by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Workup: Once the reaction is complete, cool to room temperature and carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The resulting 4-formyl-7-azaindole is often pure enough for the next step, but can be further purified by chromatography or crystallization if necessary.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
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  • Beilstein Journals. (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from [Link]

  • ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A*. Retrieved from [Link]

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  • PubMed. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Retrieved from [Link]

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  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 4-O- and C-Substituted-7-azaindoles. | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • PMC. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][6]-thiazepin-3(2H). Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up the production of this critical building block. As a key intermediate in the synthesis of numerous kinase inhibitors and other pharmacologically active molecules, a robust and scalable synthesis is paramount.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of moving from bench-scale to larger-scale production.

The Strategic Importance of this compound

This compound, also known as 7-azaindole-4-carboxaldehyde dimethyl acetal, is a versatile intermediate. The 7-azaindole core is a bioisostere of indole and purine, often leading to improved physicochemical properties and enhanced binding affinity for biological targets.[1] The dimethoxymethyl group at the 4-position serves as a stable protected aldehyde, which can be readily unmasked for further functionalization, making it a valuable synthon in multi-step drug discovery programs.

However, scaling up the synthesis of this molecule is not without its challenges. Issues such as regioselectivity, protecting group strategies, and purification of the final product often become more pronounced at a larger scale. This guide aims to provide practical solutions to these common problems.

General Synthetic Workflow

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the construction of the 7-azaindole core followed by functionalization at the C4 position. The following diagram outlines a typical synthetic sequence.

Synthetic_Workflow A Substituted Pyridine (e.g., 2-amino-3-halopyridine) B Pyrrole Ring Formation (e.g., Cyclization) A->B Step 1 C N-Protection (e.g., SEM, Boc) B->C Step 2 D C4-Formylation (e.g., Vilsmeier-Haack or Ortho-metalation) C->D Step 3 E Acetal Formation D->E Step 4 F Final Product: This compound E->F Deprotection (optional)

Caption: A generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Starting Materials and Reagents

Q1: What are the most common starting materials for the synthesis of the 7-azaindole core, and what are the scale-up considerations?

A1: A prevalent starting material is a 2,3-disubstituted pyridine derivative, which can undergo cyclization to form the pyrrole ring. For instance, a Sonogashira coupling of a 2-amino-3-iodopyridine with a protected acetylene, followed by a base-mediated cyclization, is a well-established method.[4] When scaling up, the cost and availability of the starting pyridine derivative become critical factors. It is also essential to ensure the purity of the starting materials, as impurities can significantly impact the yield and purity of subsequent steps.

Q2: I am having difficulty with the regioselectivity of my reactions on the pyrrolo[2,3-b]pyridine core. How can I control this?

A2: Regioselectivity is a common challenge with the 7-azaindole scaffold. The use of a nitrogen protecting group on the pyrrole is often necessary to direct reactions to the desired position. For example, a bulky protecting group like triisopropylsilyl (TIPS) or 2-(trimethylsilyl)ethoxymethyl (SEM) can sterically hinder reaction at the N1 and C3 positions, favoring functionalization at other sites. The choice of reaction conditions, particularly the base and solvent, can also influence regioselectivity.

Reaction Conditions and Optimization

Q3: My C4-formylation reaction is giving low yields and multiple byproducts. How can I optimize this step?

A3: C4-formylation can be challenging. If you are using an ortho-metalation approach (e.g., with n-BuLi or LDA), ensure that your reaction is conducted at a very low temperature (typically -78 °C) to prevent side reactions. The choice of quenching electrophile is also crucial; dimethylformamide (DMF) is commonly used. Incomplete reactions can be due to insufficient base or poor solubility of the substrate. Consider using a co-solvent like THF to improve solubility. The Vilsmeier-Haack reaction is an alternative, but it can sometimes lead to reaction at other positions if the substrate is not appropriately substituted or protected.

Q4: The protection of the pyrrole nitrogen seems to be a critical step. What are the pros and cons of common protecting groups when scaling up?

A4: The choice of N-protecting group is a trade-off between stability, ease of introduction/removal, and cost.

Protecting GroupAdvantagesDisadvantages on Scale-Up
Boc Easily removed with acid.Can be labile under certain reaction conditions.
SEM Robust to many reaction conditions.Deprotection can be challenging and may require harsh conditions (e.g., strong acid or fluoride source), which can lead to side products.[5]
TIPS Provides good steric hindrance.Can be expensive for large-scale synthesis.
Sulfonyl (e.g., Tosyl) Very stable.Removal often requires harsh reductive or basic conditions.

For scale-up, a protecting group that can be removed under mild conditions and is cost-effective is ideal. It is often beneficial to choose a protecting group that can be removed in the final step of the synthesis to minimize handling of the unprotected, and potentially less stable, intermediate.

Q5: What are the key considerations for the acetal formation step at a larger scale?

A5: The conversion of the 4-formyl-7-azaindole to the dimethyl acetal is typically an acid-catalyzed reaction with methanol. On a larger scale, the key is to effectively remove the water generated during the reaction to drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by using a dehydrating agent like trimethyl orthoformate. Ensure that the acid catalyst (e.g., p-toluenesulfonic acid or HCl in methanol) is fully neutralized during work-up to prevent acetal hydrolysis.

Work-up and Purification

Q6: The crude product is often a dark, viscous oil that is difficult to purify by column chromatography. What are some alternative purification strategies?

A6: This is a common issue when scaling up. Here are a few strategies:

  • Crystallization: If the product is a solid, developing a crystallization procedure is the most effective and scalable purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/heptane).

  • Salt Formation: If your molecule has a basic handle (like the pyridine nitrogen), you can form a salt (e.g., with HCl or a sulfonic acid) which may have better crystallization properties. The free base can then be regenerated.

  • Slurry: Slurrying the crude material in a solvent in which the impurities are soluble but the product is not can be an effective way to remove some impurities.

  • Distillation: If the product is thermally stable and has a suitable boiling point, short-path distillation under high vacuum can be a viable option for non-polar impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Pyrrole Ring Formation Incomplete reaction; Side reactions due to high temperature; Poor quality of catalyst (if applicable).Increase reaction time; Optimize reaction temperature; Use a fresh or higher-quality catalyst; Ensure starting materials are pure.
Incomplete N-Protection Insufficient base or protecting group reagent; Presence of water in the reaction.Use a slight excess of the base and protecting group reagent; Ensure all reagents and solvents are anhydrous.
Poor Regioselectivity in C4-Formylation Incorrect temperature for ortho-metalation; Protecting group not providing enough steric hindrance.Maintain a temperature of -78 °C during metalation and quenching; Consider a bulkier N-protecting group.
Acetal Hydrolysis During Work-up Incomplete neutralization of the acid catalyst.Ensure the reaction mixture is thoroughly washed with a basic solution (e.g., saturated sodium bicarbonate) until the aqueous layer is basic.
Product Decomposition on Silica Gel The product is sensitive to the acidic nature of silica gel.Use deactivated silica gel (e.g., treated with triethylamine); Consider using a different stationary phase like alumina; Minimize the time the product is on the column.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a representative example and may require optimization for your specific needs and scale.

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This intermediate can be synthesized via several literature methods, often starting from 2,6-dichloropyridine.[4]

Step 2: N-Protection of 4-Chloro-1H-pyrrolo[2,3-b]pyridine with SEM-Cl

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.

Step 3: Introduction of the Formyl Group via Ortho-metalation

  • To a solution of the SEM-protected intermediate (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the 4-formyl derivative.

Step 4: Formation of the Dimethyl Acetal

  • To a solution of the 4-formyl intermediate (1.0 eq) in methanol, add trimethyl orthoformate (3.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.

  • Concentrate the mixture to remove most of the methanol.

  • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the SEM-protected final product.

Step 5: Deprotection (if required)

The SEM group can be removed under acidic conditions (e.g., TFA in DCM) or with a fluoride source (e.g., TBAF in THF). The choice of method will depend on the stability of the final molecule.

Mechanistic Insight: Ortho-metalation and Formylation

The introduction of the formyl group at the C4 position is a critical step. When using an ortho-metalation strategy, the reaction proceeds through a directed lithiation.

Ortho-metalation cluster_0 Ortho-metalation and Formylation A 1. Deprotonation at C4 B 2. Nucleophilic attack on DMF A->B C 3. Collapse of tetrahedral intermediate B->C

Caption: Key steps in the ortho-metalation and formylation of the 7-azaindole core.

This guide provides a framework for scaling up the synthesis of this compound. Successful scale-up requires careful planning, optimization of each step, and a thorough understanding of the underlying chemistry. Always perform a safety assessment before conducting any reaction on a larger scale.

References

  • Larsen, S. D., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(12), 3299. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • Alatorre-Santamaría, S. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-996. Available at: [Link]

  • Pennington, L. D., & Moustakas, D. T. (2017). Azaindole Therapeutic Agents. Current Bioactive Compounds, 13(2), 98-115. Available at: [Link]

  • Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(10), 1937-1942. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1734-1742. Available at: [Link]

  • Bemis, G. W., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Subota, A. I., et al. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole. Heterocyclic Communications, 23(6), 449-453. Available at: [Link]

Sources

Technical Support Center: Analytical Method Development for 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the analytical method development of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights and solutions to common challenges encountered during the analysis of this compound. Our goal is to equip you with the expertise to develop robust, accurate, and reliable analytical methods.

Foundational Knowledge: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyrrolopyridine core. The presence of the basic pyridine nitrogen and the dimethoxymethyl group presents unique analytical challenges, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). Understanding the chemical properties of this molecule is the first step in developing a successful analytical method.

Troubleshooting Guide: Navigating Common Analytical Hurdles

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Chromatographic Issues (HPLC/UPLC)

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Observation: Your chromatogram shows asymmetrical peaks for this compound, often with a tailing factor significantly greater than 1.5.

  • Root Cause Analysis: The basic nature of the pyridine nitrogen in the pyrrolopyridine ring can lead to strong interactions with residual silanol groups on the silica-based stationary phase of the HPLC column. This secondary interaction, in addition to the primary reversed-phase retention, causes peak tailing.

  • Solutions:

    • Mobile Phase Modification:

      • Low pH: Operate the mobile phase at a low pH (e.g., 2.5-3.5) using an acidic modifier like trifluoroacetic acid (TFA) or formic acid. At this pH, the pyridine nitrogen is protonated, and the silanol groups are non-ionized, which minimizes the undesirable secondary interactions.

      • Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.

    • Column Selection:

      • End-capped Columns: Utilize a column with high-density end-capping (e.g., "fully end-capped" or "double end-capped"). This reduces the number of accessible free silanol groups.

      • Hybrid Silica Columns: Consider columns with a hybrid silica-polymer stationary phase, which are inherently less prone to silanol interactions.

    • Increase Ionic Strength: Adding a salt like ammonium acetate to the mobile phase can also help improve peak shape by masking silanol interactions.

Issue 2: Inadequate Retention on a C18 Column

  • Observation: The analyte elutes very early in the chromatogram, close to the void volume, even with a high percentage of aqueous mobile phase.

  • Root Cause Analysis: While the pyrrolopyridine core has some hydrophobicity, the dimethoxymethyl group can contribute to the molecule's overall polarity, leading to weak retention on a non-polar stationary phase like C18.

  • Solutions:

    • Modify Mobile Phase: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.

    • Alternative Stationary Phase:

      • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity through pi-pi interactions with the aromatic pyrrolopyridine ring, potentially increasing retention.

      • Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can enhance the retention of more polar compounds.

    • HILIC Chromatography: If the compound is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique.

Issue 3: Low UV Sensitivity or Poor Signal-to-Noise Ratio

  • Observation: The peak for this compound is very small, making accurate quantification difficult.

  • Root Cause Analysis: The UV absorbance of the molecule may be low at the selected wavelength, or there might be high background noise from the mobile phase.

  • Solutions:

    • Wavelength Optimization: Determine the UV spectrum of the analyte in the mobile phase diluent. The optimal wavelength for detection will be at the absorbance maximum (λmax). For pyrrolopyridine derivatives, this is often in the range of 220-240 nm and 270-290 nm.[1][2]

    • Mobile Phase Purity: Use high-purity, HPLC-grade solvents and additives to minimize background noise. Ensure the mobile phase components do not have high absorbance at the chosen analytical wavelength.

    • Increase Concentration: If possible, increase the concentration of the sample being injected. However, be mindful of potential solubility and column overload issues.

    • Alternative Detection: If sensitivity remains an issue, consider a more sensitive detector like a mass spectrometer (LC-MS).[3]

Stability and Degradation Issues

Issue 4: Appearance of Unexpected Peaks in the Chromatogram

  • Observation: Over time, or under certain sample preparation conditions, new peaks appear in the chromatogram, and the area of the main analyte peak decreases.

  • Root Cause Analysis: this compound may be degrading. The dimethoxymethyl group is an acetal, which is susceptible to hydrolysis under acidic conditions to form the corresponding aldehyde and methanol. Pyrrolopyridine derivatives can also be sensitive to light (photodegradation) and oxidation.[4]

  • Solutions:

    • pH Control: Maintain the pH of your sample diluent and mobile phase in a neutral range if acid-catalyzed hydrolysis is suspected. Studies on similar pyrrolo[3,4-c]pyridine derivatives have shown instability in both acidic and alkaline media.[1][4]

    • Protect from Light: Prepare and store samples in amber vials to prevent photodegradation.

    • Inert Atmosphere: If oxidation is a concern, consider preparing samples under an inert atmosphere (e.g., nitrogen or argon) and using de-gassed mobile phases.

    • Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6] This involves intentionally exposing the analyte to stress conditions such as acid, base, oxidation, heat, and light.[7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A1: A robust starting point would be a reversed-phase method using a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). A gradient elution from a low to a high percentage of organic modifier is recommended for initial screening.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD) to monitor multiple wavelengths and determine the optimal one.

This initial setup will help establish the approximate retention time and identify any immediate issues with peak shape or co-eluting impurities.

Q2: How do I develop a stability-indicating method?

A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The key steps are:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[7][8]

  • Method Development: Develop an HPLC method that provides baseline separation between the parent compound and all significant degradation products.

  • Peak Purity Analysis: Use a DAD or mass spectrometer to confirm that the main analyte peak is pure and not co-eluting with any degradants.

Q3: What are the expected degradation products of this compound?

A3: Based on its chemical structure, the most likely degradation pathway is the acid-catalyzed hydrolysis of the dimethoxymethyl group (an acetal) to form 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. Other potential degradation pathways could involve oxidation of the pyrrole ring or photodegradation.

Q4: What spectroscopic techniques are best for characterizing this compound and its impurities?

A4: A combination of techniques is ideal:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule and is invaluable for identifying the structure of unknown impurities or degradation products.[11][12][13][14]

  • Mass Spectrometry (MS), especially LC-MS: Provides molecular weight information and fragmentation patterns, which are crucial for confirming the identity of the parent compound and for identifying impurities and degradants, even at trace levels.[3]

  • UV-Visible Spectroscopy: Useful for determining the optimal detection wavelength for HPLC analysis.

Data and Protocols

Recommended Starting HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 100-150 mm x 4.6 mm, 2.7-5 µmGood starting point for reversed-phase separation.
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in Water (pH ~3-4)Controls silanol interactions and improves peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Elution Mode GradientEfficient for screening and separating compounds with different polarities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate providing good efficiency.
Column Temp. 25-40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5-20 µLDependent on sample concentration and sensitivity requirements.
Detection UV, ~230 nm or ~280 nm (verify with UV scan)Pyrrolopyridine core typically absorbs in these regions.[1][2]
Protocol for Forced Degradation Study

Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.

Materials:

  • This compound solution (e.g., 1 mg/mL in a suitable solvent)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Heat source (oven or water bath)

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the analyte solution and 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60 °C for 8 hours. Neutralize a portion of the sample before injection.

  • Base Hydrolysis: Mix equal volumes of the analyte solution and 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60 °C for 8 hours. Neutralize a portion of the sample before injection.

  • Oxidative Degradation: Mix equal volumes of the analyte solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte and the analyte in solution to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid analyte and the analyte in solution to light in a photostability chamber according to ICH Q1B guidelines.

Analyze all stressed samples by your developed HPLC method and compare the chromatograms to that of an unstressed sample.

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention Inadequate Retention? peak_shape->retention No solution_peak_shape Adjust Mobile Phase pH Use End-capped Column Add Competitive Amine peak_shape->solution_peak_shape Yes sensitivity Low Sensitivity? retention->sensitivity No solution_retention Decrease Organic Modifier Use Phenyl or Polar-Embedded Column retention->solution_retention Yes extra_peaks Extra Peaks? sensitivity->extra_peaks No solution_sensitivity Optimize Wavelength Use High-Purity Solvents Increase Concentration sensitivity->solution_sensitivity Yes solution_extra_peaks Check Sample Stability Control pH and Light Exposure Perform Forced Degradation Study extra_peaks->solution_extra_peaks Yes end_node Problem Resolved extra_peaks->end_node No solution_peak_shape->end_node solution_retention->end_node solution_sensitivity->end_node solution_extra_peaks->end_node

Caption: A decision tree for troubleshooting common HPLC issues.

Stability-Indicating Method Development Workflow

SIM_Development cluster_stress 1. Stress Testing (Forced Degradation) cluster_method 2. Method Development & Optimization cluster_validation 3. Method Validation a Acid Hydrolysis f Screen Columns & Mobile Phases a->f b Base Hydrolysis b->f c Oxidation (H₂O₂) c->f d Thermal Stress d->f e Photolytic Stress e->f g Optimize Gradient & Temperature f->g h Achieve Baseline Separation (Analyte from Degradants) g->h i Specificity (Peak Purity) h->i j Linearity, Accuracy, Precision i->j k Robustness j->k l Validated Stability-Indicating Method k->l

Caption: Workflow for developing a stability-indicating analytical method.

References

  • International Conference on Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). URL: [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). URL: [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). URL: [Link]

  • PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2018). URL: [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). URL: [Link]

  • Longdom Publishing. Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. (2017). URL: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. (2005). URL: [Link]

  • ResearchGate. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). URL: [Link]

  • Chromatography Forum. Method for pyridine amine derivative. (2015). URL: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Current trends in forced degradation study for pharmaceutical product development. (2020). URL: [Link]

  • ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. (2005). URL: [Link]

  • Semantic Scholar. SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. (2008). URL: [Link]

  • ResearchGate. Development and validation of a stability indicating assay of doxofylline by RP-HPLC: ESI-MS/MS, 1H and 13C NMR spectroscopic characterization of degradation products and process related impurities | Request PDF. (2017). URL: [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2022). URL: [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). URL: [Link]

  • SpringerLink. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. (2017). URL: [Link]

  • OUCI. Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. (2024). URL: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016). URL: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (2018). URL: [Link]

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Validation & Comparative

A Guide to the Orthogonal Validation of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hit Validation in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting protein kinases.[1][2] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an attractive starting point for inhibitor design. Our compound of interest, 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine, shares this core. An initial high-throughput screen has flagged this molecule as a potential inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is a critical regulator of cell proliferation and differentiation and is often dysregulated in cancer.[2]

However, a primary "hit" is merely the beginning of a rigorous journey. False positives arising from assay interference, compound aggregation, or non-specific cytotoxicity can lead research programs down costly and unproductive paths. To build a robust case for a compound's bioactivity, we must employ orthogonal validation: the use of multiple, independent experimental methods that rely on different physical principles to interrogate the same biological hypothesis.[3][4][5]

This guide provides a framework for the orthogonal validation of this compound (referred to as 'Compound-X' henceforth), structured to answer three fundamental questions:

  • Target Engagement: Does Compound-X physically interact with its putative target, FGFR, within the complex milieu of a living cell?

  • Biochemical Inhibition: Does Compound-X directly inhibit the catalytic activity of the isolated FGFR enzyme?

  • Phenotypic Confirmation: Does Compound-X elicit a biological response in cells that is consistent with the known function of FGFR?

By systematically addressing these questions, we can triangulate our evidence and establish high confidence in the specific bioactivity of our lead compound.

The Orthogonal Validation Workflow

Our strategy integrates three distinct tiers of investigation: direct target binding in a cellular context, enzymatic inhibition in a purified system, and a functional cellular outcome. Each method provides a unique line of evidence, and their collective agreement forms the foundation of a successful validation campaign.

G cluster_0 cluster_1 Orthogonal Validation Strategy cluster_2 A Initial Hit (e.g., High-Throughput Screen) Compound-X shows activity in an FGFR pathway assay B Tier 1: Target Engagement Cellular Thermal Shift Assay (CETSA) 'Does it bind in the cell?' A->B Hypothesis: Compound-X inhibits FGFR C Tier 2: Biochemical Activity In Vitro Kinase Assay 'Does it inhibit the enzyme?' A->C Hypothesis: Compound-X inhibits FGFR D Tier 3: Phenotypic Effect Cell Proliferation Assay 'Does it cause the expected cellular outcome?' A->D Hypothesis: Compound-X inhibits FGFR E Data Synthesis & Comparative Analysis B->E C->E D->E F Validated Lead Compound E->F Concordant Data

Caption: Orthogonal validation workflow for a putative kinase inhibitor.

Tier 1: Confirming Cellular Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's binding to its target protein in intact cells.[6][7] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[8] This change in thermal stability serves as a direct proxy for target engagement.

Causality and Experimental Rationale
  • Why CETSA first? It provides physiological relevance. Observing target engagement in a live cell confirms that the compound can penetrate the cell membrane and find its target in a native, crowded environment, ruling out artifacts seen only in purified systems.

  • Controls are critical: A vehicle control (e.g., DMSO) establishes the baseline melting curve of the target protein. A known FGFR inhibitor (e.g., AZD4547) can serve as a positive control to validate the assay setup.

Detailed Protocol: Isothermal Dose-Response CETSA

This protocol aims to generate a dose-response curve at a single, fixed temperature to determine the concentration at which Compound-X engages FGFR.

  • Cell Culture: Culture an FGFR-dependent cancer cell line (e.g., NCI-H1581) to ~80% confluency.

  • Compound Treatment:

    • Harvest cells and adjust the density to 2x10^6 cells/mL in culture medium.

    • Prepare serial dilutions of Compound-X (e.g., from 0.01 µM to 100 µM) and controls (Vehicle: 0.1% DMSO; Positive Control: 10 µM AZD4547).

    • Aliquot 100 µL of cell suspension into PCR tubes. Add 1 µL of the respective compound dilution.

    • Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Determine the optimal challenge temperature beforehand by running a full temperature gradient (e.g., 40°C to 70°C). Choose a temperature that results in ~50-70% protein aggregation in the vehicle control. Let's assume this is 54°C.

    • Place the PCR tubes in a thermal cycler. Heat one set of tubes (the "heated" samples) to 54°C for 3 minutes. Keep a parallel set at room temperature (the "unheated" controls).

  • Cell Lysis:

    • Immediately transfer tubes to ice.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Aggregated Protein:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

    • Carefully transfer the supernatant, containing the soluble protein fraction, to new tubes.

  • Quantification by Western Blot:

    • Normalize total protein concentration across all samples using a BCA assay.

    • Perform SDS-PAGE and Western blot analysis using a validated primary antibody against FGFR.

    • Use an appropriate secondary antibody and chemiluminescent substrate for detection.

    • Quantify the band intensities using densitometry software. The signal in the heated samples, normalized to the unheated controls, reflects the amount of stabilized, soluble FGFR.

Tier 2: Quantifying Biochemical Inhibition with an In Vitro Kinase Assay

After confirming that Compound-X binds to FGFR in cells, the next step is to determine if this binding event translates into functional inhibition of the enzyme's catalytic activity. An in vitro kinase assay using purified components provides a clean, quantitative measure of potency (IC50).

Causality and Experimental Rationale
  • Why a biochemical assay? This method isolates the interaction between the compound, the kinase, and its substrate from all other cellular processes. It directly measures the inhibition of phosphoryl transfer, providing a precise IC50 value.

  • Choice of Assay: Luminescence-based assays like ADP-Glo™ are robust and scalable. They measure kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[9]

  • ATP Concentration Matters: Kinase inhibitors are often competitive with ATP. Performing the assay at a physiological ATP concentration (e.g., 1 mM) provides a more biologically relevant measure of potency compared to assays run at the ATP Km.[10]

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of purified, recombinant human FGFR kinase.

    • Prepare a solution of a suitable substrate (e.g., a poly-Glu-Tyr peptide).

    • Prepare a 1 mM ATP solution in kinase buffer.

    • Create 11-point, 3-fold serial dilutions of Compound-X in DMSO, then dilute further into the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the reaction mix containing FGFR kinase and its substrate.

    • Add 2.5 µL of the diluted Compound-X or controls (Vehicle: DMSO; Positive Control: AZD4547).

    • Initiate the reaction by adding 2.5 µL of the 1 mM ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent also contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • The signal is directly proportional to kinase activity. Plot the signal versus the logarithm of Compound-X concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Tier 3: Assessing Phenotypic Effects with a Cell Proliferation Assay

The final orthogonal test is to determine if the observed target engagement and biochemical inhibition translate into a relevant cellular phenotype. Since aberrant FGFR signaling drives proliferation in certain cancers[2], inhibiting FGFR should logically lead to a reduction in cell growth.

Causality and Experimental Rationale
  • Why a phenotypic assay? This assay connects the molecular mechanism (kinase inhibition) to a biological outcome. A positive result strengthens the therapeutic hypothesis and helps rule out scenarios where a compound has good biochemical potency but poor cellular efficacy due to factors like low permeability or high efflux.

  • Assay Choice: Assays like CellTiter-Glo® are industry standards. They measure cell viability by quantifying ATP levels, which correlate with the number of metabolically active cells.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding:

    • Use the same FGFR-dependent cell line as in the CETSA experiment (e.g., NCI-H1581).

    • Seed cells in a 96-well, white-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare 10-point serial dilutions of Compound-X.

    • Treat the cells with the compound dilutions for 72 hours, which is a standard duration to observe effects on proliferation. Include vehicle (DMSO) and a positive control (AZD4547) or a general cytotoxic agent (e.g., staurosporine).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of Compound-X concentration.

    • Fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Data Synthesis and Comparative Analysis

The power of the orthogonal approach lies in comparing the results from each tier. The data should tell a consistent story.

Assay TypeMetricHypothetical Result for Compound-XInterpretation
Target Engagement (CETSA) EC50 of Stabilization0.5 µMThe concentration required to physically bind to and stabilize 50% of the cellular FGFR pool.
Biochemical Activity (Kinase Assay) IC50 vs. FGFR0.1 µMThe concentration required to inhibit 50% of the purified FGFR enzyme's activity.
Phenotypic Effect (Proliferation) GI50 in NCI-H1581 cells0.8 µMThe concentration required to inhibit the proliferation of an FGFR-dependent cell line by 50%.
Analysis of Concordance
  • Biochemical vs. Cellular Potency: It is expected that the biochemical IC50 (0.1 µM) will be more potent than the cellular GI50 (0.8 µM). This is because in a cellular environment, the compound must compete with high intracellular concentrations of ATP (~1-10 mM) and may be subject to cellular processes like efflux. A GI50 that is within 10-fold of the biochemical IC50 is considered a strong result.

  • Target Engagement vs. Phenotype: The target engagement EC50 (0.5 µM) and the phenotypic GI50 (0.8 µM) should be in close agreement. This demonstrates a clear link between the compound binding to its target and the resulting biological effect. If a compound engages the target at low concentrations but only shows a phenotypic effect at much higher concentrations, it may suggest off-target toxicity or poor translation of target inhibition into the desired phenotype.

G pathway pathway proliferation Cell Proliferation, Survival, Migration pathway->proliferation compound Compound-X compound->pathway:p1 Inhibition

Caption: Simplified FGFR signaling pathway and point of inhibition.

Conclusion

Following this three-tiered orthogonal validation workflow, we have built a robust, multi-faceted case for the bioactivity of this compound. The data demonstrate that Compound-X:

  • Enters cells and directly engages with its intended target, FGFR.

  • Potently inhibits the catalytic activity of the purified FGFR enzyme.

  • Causes a functional anti-proliferative effect in an FGFR-dependent cell line at concentrations consistent with target engagement.

The concordance between the biophysical, biochemical, and phenotypic data provides high confidence that this compound is a genuine, on-target inhibitor of FGFR. This rigorous validation minimizes the risk of pursuing a pharmacological artifact and establishes a solid foundation for advancing this compound into further lead optimization and preclinical development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.